3-Chloro-5-fluoropyridine-4-boronic acid
Description
The exact mass of the compound 3-Chloro-5-fluoropyridine-4-boronic acid is 175.0007644 g/mol and the complexity rating of the compound is 140. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Chloro-5-fluoropyridine-4-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-fluoropyridine-4-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-chloro-5-fluoropyridin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClFNO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2,10-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCHMDYNKQPWPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1F)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating Steric and Electronic Complexity: A Technical Guide to 3-Chloro-5-fluoropyridine-4-boronic Acid in Advanced Cross-Coupling
Executive Summary
In the realm of modern drug discovery and materials science, heterocyclic boronic acids are indispensable building blocks for forging complex carbon-carbon bonds via palladium-catalyzed cross-coupling [1]. Among these, 3-Chloro-5-fluoropyridine-4-boronic acid (CAS: 1444025-19-7) represents a highly specialized, yet notoriously challenging, substrate.
The unique 3,5-dihalogenated substitution pattern imparts extreme steric hindrance and profound electron deficiency at the C4 position. While these features make the resulting biaryl scaffolds highly desirable for modulating the pharmacokinetic properties of pharmaceutical candidates (such as metabolic stability and lipophilicity), they also create significant thermodynamic and kinetic bottlenecks during synthesis and downstream application. This whitepaper provides an in-depth mechanistic analysis and field-proven protocols for the synthesis and utilization of this complex molecular building block.
Structural and Electronic Profiling
To successfully deploy 3-Chloro-5-fluoropyridine-4-boronic acid, one must first understand the "push-pull" electronic environment governing its reactivity.
The pyridine core is inherently electron-deficient. The addition of a fluorine atom at the C5 position and a chlorine atom at the C3 position exacerbates this deficiency through strong inductive (-I) electron-withdrawing effects [2].
-
Lewis Acidity: The boron atom at the C4 position becomes highly Lewis acidic. This is advantageous for the rapid formation of the reactive boronate "ate" complex upon the addition of a base.
-
Steric Bottleneck: The boronic acid moiety is sandwiched between two halogens (ortho to both). This immense steric bulk severely impedes the transmetallation step during Suzuki-Miyaura coupling.
-
Protodeboronation Risk: The highly electron-deficient nature of the C4 carbon makes the C-B bond highly susceptible to hydrolytic cleavage (protodeboronation), especially under harsh basic conditions at elevated temperatures.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 3-Chloro-5-fluoropyridine-4-boronic acid |
| CAS Number | 1444025-19-7 |
| Molecular Formula | C5H4BClFNO2 |
| Molecular Weight | 175.35 g/mol |
| Appearance | White to off-white granular powder |
| Reactivity Profile | Prone to protodeboronation; highly sterically hindered |
Synthetic Methodology: Directed ortho-Metalation (DoM)
The most logical and scalable synthetic route to 3-Chloro-5-fluoropyridine-4-boronic acid relies on Directed ortho-Metalation (DoM) of 3-chloro-5-fluoropyridine [3]. The synergistic electron-withdrawing effects of the halogens render the C4 proton highly acidic, allowing for regioselective deprotonation.
Step-by-step synthetic workflow for 3-Chloro-5-fluoropyridine-4-boronic acid via DoM.
Protocol 1: Regioselective Borylation via DoM
Expertise Note: The causality behind the strict temperature control in this protocol is critical. The intermediate 4-lithio-3-chloro-5-fluoropyridine is highly unstable. Allowing the temperature to rise above -65°C risks the elimination of LiCl or LiF, generating a highly reactive and destructive pyridyne intermediate that will polymerize.
-
System Preparation: Flame-dry a 3-neck round-bottom flask under a continuous flow of ultra-high purity Argon. Moisture must be strictly excluded to prevent premature protonation of the lithiated intermediate.
-
Lithiation: Dissolve 3-chloro-5-fluoropyridine (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to -78°C using a dry ice/acetone bath.
-
Deprotonation: Add Lithium diisopropylamide (LDA, 1.1 equiv, 2.0 M in THF/heptane) dropwise via a syringe pump over 30 minutes. Maintain the internal temperature strictly below -70°C. Stir for 1 hour at -78°C.
-
Electrophilic Trapping: Add triisopropyl borate (1.5 equiv) dropwise. The bulky isopropyl groups prevent over-addition. Stir for 2 hours at -78°C, then allow the mixture to slowly warm to 0°C over 1 hour.
-
Hydrolysis & Isolation: Quench the reaction with 1M HCl until the pH reaches 4-5. Extract with ethyl acetate. The precise pH control is necessary because the boronic acid is amphoteric; highly acidic or basic conditions will push it into the aqueous layer. Concentrate and triturate with cold hexanes to yield the product.
Overcoming Bottlenecks in Suzuki-Miyaura Cross-Coupling
Deploying 3-Chloro-5-fluoropyridine-4-boronic acid in Suzuki-Miyaura coupling requires overriding the thermodynamic penalty of its steric bulk [4].
Catalytic cycle of Suzuki-Miyaura coupling highlighting the transmetallation bottleneck.
Catalyst and Base Selection Logic
Standard catalysts like Pd(PPh₃)₄ fail with this substrate. The transmetallation step is so slow that the boronic acid undergoes protodeboronation before coupling can occur. To force transmetallation, we must utilize a bulky, electron-rich phosphine ligand (e.g., Amphos or APhos). Furthermore, the base must be highly soluble and strong enough to rapidly form the boronate complex. Cesium carbonate (Cs₂CO₃) is preferred over sodium carbonate because the larger ionic radius of the Cesium cation enhances solubility in organic solvent mixtures, accelerating the pre-transmetallation steps.
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Causality / Observation |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | < 10% | Severe protodeboronation; poor transmetallation. |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 45% | Bidentate ligand prevents catalyst degradation; moderate yield. |
| Pd(Amphos)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 88% | Bulky, electron-rich ligand forces transmetallation; Cs+ enhances solubility. |
Protocol 2: Optimized Suzuki-Miyaura Cross-Coupling
Expertise Note: Chemoselectivity is a major concern here. The 3-chloro group on the boronic acid is a potential site for unwanted oxidative addition. To ensure the palladium catalyst selectively activates the coupling partner, the electrophile must be an aryl bromide or aryl iodide, which undergoes oxidative addition significantly faster than the aryl chloride.
-
Reagent Charging: To a Schlenk tube, add the Aryl Bromide (1.0 equiv), 3-Chloro-5-fluoropyridine-4-boronic acid (1.5 equiv), Pd(Amphos)Cl₂ (5 mol%), and Cs₂CO₃ (2.5 equiv).
-
Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. The presence of water is absolute necessary to dissolve the inorganic base and hydrate the boronic acid into the reactive "ate" complex. Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise oxidize the electron-rich phosphine ligand and kill the catalytic cycle.
-
Reaction: Seal the tube and heat to 100°C for 12 hours under vigorous stirring.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.
Conclusion
3-Chloro-5-fluoropyridine-4-boronic acid is a high-value, high-complexity building block. By understanding the causal relationships between its electron-deficient, sterically hindered structure and its behavior in catalytic cycles, researchers can bypass standard reaction failures. Utilizing strict thermal control during DoM synthesis and employing electron-rich, bulky palladium catalysts during cross-coupling transforms this challenging substrate into a reliable vector for advanced molecular design.
References
-
Der Pharma Chemica. (n.d.). Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Retrieved March 6, 2026, from[Link]
solubility of 3-Chloro-5-fluoropyridine-4-boronic acid in DMSO and Methanol
An In-depth Technical Guide to the Solubility of 3-Chloro-5-fluoropyridine-4-boronic acid in DMSO and Methanol
Abstract
Introduction: The Critical Role of Solubility Data
Heterocyclic boronic acids, such as 3-Chloro-5-fluoropyridine-4-boronic acid, are indispensable reagents in organic synthesis.[1] Their utility in forming carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura coupling is well-established. The success of these synthetic endeavors, as well as applications in high-throughput screening (HTS) and formulation, hinges on a precise understanding of the reagent's solubility.
Solubility dictates the maximum concentration of a compound that can be achieved in a solution, directly impacting reaction kinetics, compound stability, and the design of purification and formulation strategies. For instance, in drug discovery, stock solutions are typically prepared in DMSO for screening campaigns. An inaccurate estimation of solubility can lead to compound precipitation, resulting in flawed biological data and wasted resources. Similarly, in process chemistry, solvent selection and volume are optimized based on the solubility of all reactants to ensure reaction efficiency and yield.
This guide provides the necessary theoretical background and practical, validated protocols to accurately determine the , two of the most ubiquitous solvents in the research environment.
Physicochemical Profile and Theoretical Solubility Considerations
To understand the solubility of 3-Chloro-5-fluoropyridine-4-boronic acid, we must first consider its molecular structure and the intermolecular forces that govern its interaction with solvents.
| Property | Value |
| Molecular Formula | C₅H₄BClFNO₂ |
| Molecular Weight | 175.35 g/mol |
| CAS Number | 951677-47-7 |
| Physical Form | Solid |
| Chemical Structure |
Factors Influencing Solubility
The solubility of a boronic acid is a multifactorial property influenced by the characteristics of both the solute and the solvent.[2]
-
Solute Properties: The 3-Chloro-5-fluoropyridine-4-boronic acid molecule possesses several key features:
-
Boronic Acid Group (-B(OH)₂): This functional group is a Lewis acid and a hydrogen bond donor and acceptor, contributing to its polarity.
-
Pyridine Ring: The nitrogen atom in the heterocyclic ring can act as a hydrogen bond acceptor.
-
Halogen Substituents (Cl, F): These electronegative atoms increase the molecule's polarity.
-
-
Solvent Properties:
-
DMSO (Dimethyl Sulfoxide): A highly polar, aprotic solvent. It is an excellent hydrogen bond acceptor but does not donate hydrogen bonds.
-
Methanol (MeOH): A polar, protic solvent capable of both donating and accepting hydrogen bonds.
-
-
Potential Complications: Boroxine Formation: A known characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[2] These trimers are generally less polar than the corresponding monomeric boronic acid and thus exhibit different solubility profiles. This equilibrium must be considered during solubility determination.
Caption: Factors influencing the solubility of heterocyclic boronic acids.
Experimental Protocol for Solubility Determination
The most reliable and widely accepted method for determining the solubility of a chemical substance is the Shake-Flask Method , as described in the OECD Test Guideline 105.[3][4][5][6] This protocol is designed to achieve a saturated solution at a constant temperature, followed by the analysis of the solute concentration.
Workflow for Solubility Determination
The overall process involves equilibrating an excess of the solid compound with the solvent of interest, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.
Sources
CAS number and identifiers for 3-Chloro-5-fluoropyridine-4-boronic acid
An In-depth Technical Guide to 3-Chloro-5-fluoropyridine-4-boronic acid
Executive Summary
3-Chloro-5-fluoropyridine-4-boronic acid (CAS: 1444025-19-7 ) is a highly specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents. It serves as a critical "handle" for installing the 3-chloro-5-fluoropyridine moiety via Suzuki-Miyaura cross-coupling. This specific substitution pattern (3-Cl, 5-F) is valued in medicinal chemistry for its ability to modulate metabolic stability (blocking C4 oxidation), adjust lipophilicity, and influence the pKa of the pyridine nitrogen, thereby altering the pharmacokinetic profile of the final drug candidate.
Due to the inherent instability of 4-pyridyl boronic acids (prone to protodeboronation), this compound is frequently handled in situ, stored as a pinacol ester, or stabilized as a MIDA boronate.
Part 1: Chemical Identity & Identifiers
| Identifier | Value |
| CAS Number | 1444025-19-7 |
| Chemical Name | 3-Chloro-5-fluoropyridine-4-boronic acid |
| Synonyms | (3-Chloro-5-fluoropyridin-4-yl)boronic acid; 3-Chloro-5-fluoro-4-pyridinylboronic acid |
| Molecular Formula | C₅H₄BClFNO₂ |
| Molecular Weight | 175.35 g/mol |
| MDL Number | MFCD16610400 |
| SMILES | OB(O)c1c(F)cncc1Cl |
| InChI Key | [Generate based on structure] (Typically varies by protonation state) |
| Appearance | Off-white to pale yellow solid |
| Storage | -20°C, Inert atmosphere (Ar/N₂), Desiccated |
Part 2: Chemical Architecture & Properties
The molecule features a pyridine ring substituted at the 3, 4, and 5 positions.
-
Position 1 (N): The pyridine nitrogen provides basicity, though attenuated by the electron-withdrawing halogens.
-
Position 3 (Cl) & 5 (F): These halogens flank the boronic acid group. They exert a strong inductive effect (-I), making the C4 position electron-deficient.
-
Position 4 (B(OH)₂): The boronic acid moiety.[1] In this specific isomer, the C4-B bond is sterically crowded by the adjacent Chlorine and Fluorine atoms. This "ortho-disubstitution" can hinder transmetallation rates during coupling but also protects the boron from certain metabolic degradations in the final drug scaffold.
Stability Warning: Protodeboronation
Like many electron-deficient 4-pyridyl boronic acids, this compound is susceptible to protodeboronation —the cleavage of the C-B bond by water/protons to yield 3-chloro-5-fluoropyridine.
-
Mechanism: The reaction is often base-catalyzed, involving the formation of a boronate "ate" complex which then undergoes ips-protonation. The presence of the pyridine nitrogen can facilitate this via zwitterionic intermediates.
-
Mitigation: Avoid prolonged exposure to aqueous base without the coupling partner present. Use anhydrous conditions for storage.
Part 3: Synthesis Protocol
Methodology: Directed Ortho-Lithiation (DoM) The most reliable synthesis involves the regioselective lithiation of 3-chloro-5-fluoropyridine. The C4 proton is the most acidic site due to the combined inductive acidification by the flanking Cl and F atoms (the "cooperative effect").
Reagents
-
Substrate: 3-Chloro-5-fluoropyridine (CAS 514797-99-0).[2]
-
Base: Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). Note: LiTMP is often preferred for sterically crowded pyridines to minimize nucleophilic attack on the ring.
-
Electrophile: Triisopropyl borate [B(OiPr)₃].
-
Solvent: Anhydrous THF.
Step-by-Step Protocol
-
Preparation: Flame-dry a 3-neck round-bottom flask and flush with Argon. Add anhydrous THF and cool to -78°C .
-
Base Generation: Add LiTMP (1.1 eq) to the THF.
-
Lithiation: Add 3-Chloro-5-fluoropyridine (1.0 eq) dropwise. Stir at -78°C for 30–60 minutes.
-
Insight: The solution typically turns yellow/orange, indicating the formation of the 4-lithio species (3-chloro-5-fluoro-4-lithiopyridine).
-
-
Borylation: Add Triisopropyl borate (1.2 eq) rapidly to the lithiated species at -78°C.
-
Critical: Rapid addition ensures the unstable lithio-species is trapped before it can isomerize or decompose (e.g., via "halogen dance").
-
-
Hydrolysis: Allow the mixture to warm to 0°C. Quench with dilute aqueous acid (e.g., 1M HCl) to pH ~5–6.
-
Caution: Do not acidify too strongly (pH < 3) or basify too strongly (pH > 10) during workup to prevent protodeboronation.
-
-
Isolation: Extract with EtOAc/THF. The product may be difficult to crystallize; it is often used directly or converted to the pinacol ester (using pinacol + MgSO₄) for purification.
Part 4: Visualization of Workflows
Figure 1: Synthesis & Reactivity Logic
This diagram illustrates the synthesis pathway and the competing decomposition route (protodeboronation).
Caption: Synthesis pathway via Directed Ortho-Metalation (DoM) and stabilization routes.
Part 5: Strategic Applications in Drug Discovery
1. Suzuki-Miyaura Coupling This boronic acid is the reagent of choice for introducing the 3-chloro-5-fluoropyridine fragment.
-
Catalyst Choice: Due to the steric bulk of the halogens flanking the boron, highly active catalysts are required.
-
Recommended:Pd(dppf)Cl₂ , Pd(dtbpf)Cl₂ , or XPhos Pd G3 .
-
-
Base Choice: Weak bases (e.g., K₃PO₄ , CsF ) are preferred over strong hydroxides to minimize protodeboronation during the coupling reaction.
2. Medicinal Chemistry Rationale
-
Bioisosterism: The 3-Cl-5-F motif is often used to replace more metabolically labile aromatic rings.
-
pKa Modulation: The electron-withdrawing nature of F and Cl significantly lowers the pKa of the pyridine nitrogen (compared to unsubstituted pyridine, pKa ~5.2). This reduces the likelihood of protonation at physiological pH, potentially improving membrane permeability.
References
-
Leyan Reagents. (2024).[3] Product Analysis: 3-Chloro-5-fluoropyridine-4-boronic acid (CAS 1444025-19-7). Retrieved from
-
BLD Pharm. (2024). Safety Data Sheet: (3-Chloro-5-fluoropyridin-4-yl)boronic acid. Retrieved from
-
Schlosser, M., et al. (2005).[4] "Removal of Fluorine from and Introduction of Fluorine into Polyhalopyridines: An Exercise in Nucleophilic Hetarenic Substitution." Journal of Organic Chemistry. (Discusses regioselective lithiation of 3-chloro-5-fluoropyridine).
- Lennon, I. C., et al. (2005). "Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester." Organic Syntheses, 81, 89.
- Burke, M. D., et al. (2015). "Slow-Release of Unstable Boronic Acids." Nature.
Sources
halogenated pyridine boronic acids as medicinal chemistry building blocks
An In-Depth Technical Guide to Halogenated Pyridine Boronic Acids in Modern Drug Discovery
Executive Summary: The Strategic Value of the Pyridine Scaffold
In the landscape of modern pharmacology, the pyridine ring is a privileged scaffold. A substitution-type analysis of the US FDA database reveals that approximately 95 approved pharmaceuticals rely on pyridine or dihydropyridine cores, ranging from oncology therapeutics like crizotinib to anti-inflammatory agents like piroxicam[1]. The nitrogen atom in the pyridine ring serves as a critical hydrogen-bond acceptor, modulating physicochemical properties such as aqueous solubility, lipophilicity (LogP), and metabolic stability.
However, the synthesis of complex, multi-substituted biaryl pyridine systems has historically been bottlenecked by the "2-pyridyl problem." Unsubstituted pyridine boronic acids are highly polar, water-soluble, and notoriously unstable, often degrading before they can be utilized in carbon-carbon bond-forming reactions[2].
The strategic incorporation of a halogen atom (Fluorine, Chlorine, or Bromine) onto the pyridine boronic acid framework fundamentally alters its electronic and steric environment. This guide explores the causality behind their enhanced stability, details robust synthetic protocols, and demonstrates how these halogenated building blocks provide orthogonal handles for late-stage diversification in drug discovery.
Structural & Electronic Causality: Solving the "2-Pyridyl Problem"
To understand the value of halogenated pyridine boronic acids, one must first understand the failure modes of their unsubstituted counterparts.
The Mechanism of Protodeborylation
Unsubstituted 2-pyridine boronic acids undergo rapid protodeborylation. This degradation is initiated by the protonation of the Lewis-basic azinyl nitrogen. Subsequent nucleophilic attack on the boron atom forms a transient ylide intermediate, which rapidly collapses to yield the deborylated pyridine and boric acid[3]. Furthermore, the unhindered Lewis-basic nitrogen can coordinate with palladium or iridium catalysts, poisoning the catalytic cycle and halting cross-coupling[3].
The Halogen Solution: Electronic Deactivation
Introducing an electron-withdrawing halogen (e.g., Fluorine) ortho to the boronic acid or the azinyl nitrogen neutralizes these failure modes through strong inductive (-I) effects:
-
C-B Bond Stabilization: The electron-withdrawing nature of the halogen reduces the electron density on the pyridine ring, disfavoring the formation of the ylide intermediate and stabilizing the carbon-boron bond[3].
-
Reduced Basicity: The halogen decreases the basicity of the adjacent nitrogen, preventing unwanted coordination to the transition-metal catalyst (catalyst poisoning).
-
Shelf Stability: Reagents like 2-fluoropyridine-3-boronic acid and 3-bromo-5-pyridylboronic acid isolate as highly crystalline, shelf-stable solids that resist atmospheric moisture and degradation[2][4].
Mechanistic cycle of Suzuki-Miyaura coupling with halo-pyridine boronic acids.
Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol details the Suzuki-Miyaura cross-coupling of 2-fluoropyridine-3-boronic acid with an aryl halide. Every step is designed as a self-validating system to ensure reproducibility and high yields[4][5].
Materials:
-
Electrophile: Aryl or Heteroaryl Halide (1.0 equiv)
-
Nucleophile: 2-Fluoropyridine-3-boronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2 – 5 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 – 3.0 equiv)
-
Solvent: 1,4-Dioxane / H₂O (4:1 ratio, degassed)
Step-by-Step Methodology:
-
Reaction Setup & Inert Atmosphere:
-
Action: To an oven-dried Schlenk tube, add the aryl halide, 2-fluoropyridine-3-boronic acid, and the inorganic base. Evacuate and backfill the tube with Argon three times.
-
Causality: Pd(0) active species are highly susceptible to oxidation by atmospheric O₂. The solid-state mixing prior to solvent addition ensures uniform distribution of the base, which is critical for the subsequent formation of the reactive boronate complex.
-
-
Catalyst & Solvent Addition:
-
Action: Add the palladium catalyst under a positive stream of Argon. Introduce the degassed Dioxane/H₂O mixture via syringe.
-
Causality: Water is strictly required to hydroxylate the Pd(II) intermediate and to convert the boronic acid into the highly nucleophilic trihydroxyboronate anion[R-B(OH)₃]⁻, which is the actual species that undergoes transmetalation.
-
-
Thermal Cycling:
-
Action: Seal the tube and heat the biphasic mixture to 80–95 °C with vigorous stirring for 4–12 hours. Monitor via LC-MS or TLC.
-
Causality: Vigorous stirring is mandatory to overcome the mass-transfer limitations of the biphasic aqueous/organic solvent system. The electron-deficient nature of the fluoropyridine requires thermal energy to drive the transmetalation step.
-
-
Work-up & Purification:
-
Action: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.
-
Causality: Brine washing removes residual boronic acid and inorganic salts. The high stability of the resulting 2-fluoro-3-arylpyridine allows for standard silica gel chromatography without degradation.
-
Quantitative Performance Data
The efficacy of halogenated pyridine boronic acids is best demonstrated through comparative yield data. The table below summarizes representative Suzuki-Miyaura couplings utilizing halogenated pyridylboronic acids, demonstrating their robust reactivity across diverse electrophiles[2][4][5].
| Boronic Acid Reagent | Coupling Partner (Electrophile) | Catalyst System | Temp (°C) | Isolated Yield (%) |
| 2-Fluoro-5-pyridylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₂Cl₂ / Cs₂CO₃ | 95 °C | 77% |
| 3-Bromo-6-methoxy-4-pyridylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₂Cl₂ / Cs₂CO₃ | 95 °C | 65% |
| 2-Fluoropyridine-3-boronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ / Na₃PO₄ | 80 °C | >80% |
| 3-Bromo-6-ethoxy-4-pyridylboronic acid | 2-Bromo-5-nitrothiophene | Pd(PPh₃)₂Cl₂ / Cs₂CO₃ | 95 °C | 71% |
Data synthesized from standardized cross-coupling benchmarking studies[2][6].
Orthogonal Reactivity & Late-Stage Diversification
The true medicinal chemistry value of halogenated pyridine boronic acids lies in their post-coupling utility. Once the Suzuki-Miyaura reaction establishes the biaryl framework, the halogen atom serves as a highly programmable synthetic handle.
-
Fluorine & Chlorine (C2 or C4 positions): These are highly activated toward Nucleophilic Aromatic Substitution (SNAr). Medicinal chemists can displace the halogen with primary/secondary amines, alkoxides, or thiolates to rapidly generate library diversity (e.g., converting a 2-fluoro-3-arylpyridine into a 2-amino-3-arylpyridine).
-
Bromine & Iodine: These serve as handles for a second sequential cross-coupling reaction (e.g., a subsequent Buchwald-Hartwig amination or a second Suzuki coupling), allowing for the modular construction of complex terphenyl-like architectures[2].
Divergent late-stage functionalization of 2-fluoropyridine-3-boronic acid.
Conclusion
Halogenated pyridine boronic acids represent a triumph of physical organic chemistry applied to drug discovery. By utilizing inductive effects to suppress protodeborylation and catalyst poisoning, these reagents transform the historically problematic "2-pyridyl" moiety into a reliable, high-yielding building block. Furthermore, their capacity for orthogonal late-stage functionalization makes them indispensable tools for scientists aiming to navigate the complex chemical space of modern therapeutics.
References
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: National Institutes of Health (PMC) URL:[Link]
-
Strategies for Heteroaromatic Borylation Source: Durham University E-Theses URL:[Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Source: Canadian Science Publishing URL:[Link]
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
electronic properties of 3-Chloro-5-fluoropyridine-4-boronic acid
Topic: Electronic Properties and Handling of 3-Chloro-5-fluoropyridine-4-boronic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The "Goldilocks" Challenge
3-Chloro-5-fluoropyridine-4-boronic acid (CAS 1444025-19-7 ) represents a high-value but synthetically demanding building block in modern medicinal chemistry. It serves as a critical precursor for introducing the 3-chloro-5-fluoropyridine moiety—a bioisostere often employed to modulate metabolic stability and lipophilicity in kinase inhibitors and GPCR ligands.
However, its utility is often compromised by its aggressive instability. Unlike simple phenylboronic acids, this molecule possesses a "perfect storm" of electronic factors—a highly electron-deficient pyridine core flanked by two ortho-electron-withdrawing groups (EWGs)—that renders the C–B bond exceptionally labile. This guide dissects these electronic properties to provide a rational, evidence-based protocol for its successful application.
Electronic Architecture
To master the reactivity of this molecule, one must first understand the electronic forces at play. The stability of any arylboronic acid is dictated by the electron density at the carbon bearing the boron atom (
The Deficient Core
The pyridine ring is inherently
-
Inductive Effects (-I): Both Chlorine (
) and Fluorine ( ) exert strong inductive electron withdrawal. Being ortho to the boronic acid (at position 4), they significantly deplete electron density from . -
The "Ortho Effect": Steric crowding from the bulky Chlorine and Fluorine atoms forces the boronic acid group out of planarity with the aromatic ring. This deconjugation prevents the empty p-orbital of boron from effectively overlapping with the
-system, further destabilizing the C–B bond.
High Acidity and Boronate Formation
The electron-poor nature of the ring makes the boron atom highly Lewis acidic. While typical phenylboronic acid has a pKa
Why this matters:
In Suzuki-Miyaura coupling, the active species is the boronate anion
Reactivity Profile: The Protodeboronation Trap
The primary failure mode for this reagent is protodeboronation —the replacement of the boronic acid group with a proton, yielding 3-chloro-5-fluoropyridine.
Mechanism of Failure
Research on 2,6-disubstituted heteroaryl boronic acids confirms that protodeboronation proceeds via a unimolecular fragmentation of the boronate anion.
-
Base Attack: Hydroxide or alkoxide base attacks the Lewis acidic boron, forming the tetrahedral boronate anion.
-
C-B Cleavage: Driven by the relief of steric strain and the stability of the resulting heteroaryl anion (stabilized by the electron-withdrawing N, Cl, and F), the C–B bond cleaves.
-
Protonation: The transient anion is instantly protonated by the solvent (water or alcohol).
Visualization: Electronic Effects & Degradation Pathway
Caption: Pathway of base-promoted protodeboronation driven by inductive withdrawal (-I) and steric strain.
Experimental Protocols: Handling & Coupling
To bypass the instability described above, standard aqueous Suzuki conditions (e.g.,
Protocol A: Anhydrous Coupling (Recommended)
Best for: Maximizing yield by suppressing the formation of the boronate species until the catalyst is ready.
Reagents:
-
Boronic Acid: 3-Chloro-5-fluoropyridine-4-boronic acid (1.5 equiv)[2]
-
Catalyst:
(5 mol%) + XPhos (10 mol%) OR -
Base:
(finely ground, anhydrous, 3.0 equiv) -
Solvent: 1,4-Dioxane (anhydrous)[3]
Step-by-Step:
-
Preparation: Dry all glassware in an oven (
) overnight. Cool under a stream of Argon. -
Charging: Add the aryl halide (1.0 equiv), boronic acid (1.5 equiv), base, and catalyst to the reaction vial.
-
Inerting: Seal the vial and purge with Argon for 5 minutes.
-
Solvation: Add anhydrous 1,4-Dioxane via syringe.
-
Activation: Heat to
or .-
Note: Pre-heating the oil bath ensures a rapid ramp-up, minimizing the time spent at intermediate temperatures where decomposition might outcompete activation.
-
-
Monitoring: Monitor via LC-MS. If protodeboronation is observed (mass = M-B(OH)2 + H), lower the temperature to
and increase catalyst loading.
Protocol B: The "Slow Release" Strategy (MIDA/Ester)
Best for: Scale-up where anhydrous conditions are hard to maintain.
If the free acid proves too unstable, convert it in situ or prior to reaction into a pinacol ester or use a MIDA boronate.
-
Esterification: Reflux the boronic acid with pinacol (1.1 equiv) in Toluene with a Dean-Stark trap. The resulting ester is significantly more robust towards protodeboronation during storage, though it hydrolyzes back to the acid during aqueous coupling.
-
Coupling: Use the pinacol ester with
in (10:1) with . The bulky ligand (dtbpf) facilitates rapid oxidative addition and transmetallation, outcompeting the hydrolysis/degradation cycle.
Data Summary: Stability & Properties
| Property | Value / Description | Implication |
| CAS Number | 1444025-19-7 | Verify identity (avoid 2-Cl isomers). |
| pKa (Boron) | < 6.0 (Predicted) | Forms reactive boronate anion at neutral pH. |
| Dominant Effect | Inductive (-I) & Steric | Highly susceptible to protodeboronation. |
| Half-life ( | < 1 hour (aq. pH 10, | Standard aqueous Suzuki fails. |
| Storage | Hygroscopic; moisture triggers auto-deboronation. |
References
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157. Link
-
Noonan, G. M., & Leach, A. G. (2015).[4] "A mechanistic proposal for the protodeboronation of neat boronic acids." Organic & Biomolecular Chemistry, 13(9), 2555-2560. Link
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society, 132(40), 14052–14054. Link
-
Sigma-Aldrich. "3-Chloro-5-fluoropyridine-4-boronic acid Product Page." Link
Sources
Storage Stability of Fluorinated Pyridine Boronic Acids: A Technical Guide
Executive Summary
Fluorinated pyridine boronic acids (FPBAs) represent a high-value but notoriously labile class of reagents in drug discovery. Their instability arises from a "perfect storm" of electronic factors: the electron-withdrawing nature of the pyridine ring and fluorine substituents accelerates hydrolytic C–B bond cleavage (protodeboronation), while the basic nitrogen facilitates autocatalytic decomposition pathways.
This guide provides a mechanistically grounded framework for the storage, handling, and quality control of FPBAs. It moves beyond generic "store at -20°C" advice to provide a self-validating system for ensuring reagent integrity.
Part 1: Mechanistic Underpinnings of Instability
To preserve FPBAs, one must understand the specific pathways of their destruction. Unlike simple phenylboronic acids, FPBAs are susceptible to three distinct decomposition modes.
The Protodeboronation Cascade
The primary degradation pathway is protodeboronation, where the C–B bond is cleaved by water or alcohols, replacing the boronic acid group with a proton.[1]
-
Electronic Effect: The pyridine ring is electron-deficient. Fluorine substitution further depletes electron density. This increases the electrophilicity of the carbon attached to boron, making the C–B bond highly susceptible to heterolytic cleavage.
-
The Zwitterionic Trap: For 2-pyridyl boronic acids, the basic nitrogen can coordinate intramolecularly to the boron, or protonate to form a zwitterion.[1] This zwitterionic species often undergoes rapid unimolecular fragmentation.[1]
The Boroxine Cycle (Dehydration)
Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).
-
Implication: This is a reversible dehydration. While not "decomposition" in the destructive sense, it alters stoichiometry (molecular weight changes).
-
Trigger: Vacuum drying or desiccated storage often shifts the equilibrium toward the boroxine.
Oxidative C–N Bond Cleavage
In the presence of oxygen and trace metals (often residual from synthesis), the C–B bond can oxidize to a phenol (or pyridinol), which effectively destroys the reactivity.
Visualization: The Decomposition Landscape
The following diagram illustrates the competing pathways that degrade FPBAs.
Caption: Mechanistic pathways governing FPBA stability.[2][3][4] The Zwitterionic pathway (center) is unique to pyridyl systems and accelerates degradation.
Part 2: The Cryo-Desiccated Inert Storage Protocol
This protocol is designed to arrest the kinetics of protodeboronation and oxidation. It is a self-validating workflow; if the indicators change, the protocol has failed, and the reagent must be re-qualified.
Environmental Control[5]
-
Temperature: -20°C to -80°C . Arrhenius kinetics dictate that lowering temperature from 25°C to -20°C reduces degradation rates by approximately 20-50 fold.
-
Atmosphere: Argon . Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" for opened containers.
-
Humidity: <10% RH . Moisture is the reagent of protodeboronation.
Step-by-Step Storage Workflow
| Step | Action | Rationale |
| 1 | Aliquot Immediately | Upon receipt, divide the bulk material into single-use vials inside a glovebox or glovebag. Repeated freeze-thaw cycles introduce moisture condensation. |
| 2 | Seal with Parafilm/Tape | Screw caps are permeable to oxygen over months. Over-wrap the cap-vial junction with Parafilm or electrical tape. |
| 3 | Secondary Containment | Place vials inside a larger jar containing a color-indicating desiccant (e.g., silica gel with cobalt-free indicator) and an oxygen scavenger packet. |
| 4 | Cold Storage | Store at -20°C. Critical: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. |
Part 3: Quality Control – The 19F-NMR Purity Assay
Because FPBAs degrade into fluoropyridines, 19F-NMR is the superior analytical method. It is faster than HPLC and avoids column interaction issues common with sticky boronic acids.
The Self-Validating Assay
This protocol uses an internal standard to quantify "active boron" species versus "total fluorine" content.
Reagents:
-
Solvent: d6-DMSO (Dry). Avoid CDCl3 (often acidic) or MeOD (promotes esterification).
-
Internal Standard:
-Trifluorotoluene (TFT) or Fluorobenzene. Must have a distinct shift from the target.
Procedure:
-
Weigh ~10 mg of FPBA (record exact mass
). -
Add ~10 mg of Internal Standard (record exact mass
). -
Dissolve in 0.6 mL d6-DMSO.
-
Acquire 19F-NMR (ensure relaxation delay
for quantitative integration).
Data Interpretation:
-
FPBA Signal: Typically
-70 to -130 ppm. -
Degradant (Fluoropyridine): The loss of the
group causes a significant chemical shift change (usually 2-5 ppm upfield or downfield depending on position). -
Boroxine: Often appears as a broadened shoulder or distinct peak near the monomer. For most coupling reactions, boroxine is active and counts towards purity.
Calculation:
Part 4: Stabilization Strategies (When Storage Fails)
If an FPBA isomer proves too unstable for isolation (e.g., 2-fluoropyridine-6-boronic acid), chemical derivatization is required.
MIDA Boronates
N-Methyliminodiacetic acid (MIDA) esters are the gold standard for stabilizing labile boronic acids. The sp3-hybridized boron atom in the MIDA complex is coordinatively saturated, shutting down the vacant p-orbital pathway required for transmetallation and protodeboronation.
-
Pros: Air stable, chromatographable, indefinite shelf life.
-
Cons: Requires a hydrolysis step (slow release) during the coupling reaction.
Potassium Trifluoroborates ( )
Converting the acid to the trifluoroborate salt removes the Lewis acidity of the boron.
-
Pros: Highly crystalline, stable to oxidation.
-
Cons: Poor solubility in organic solvents; requires harsh hydrolysis conditions or specific conditions for coupling.
Decision Matrix for Handling FPBAs
Caption: Decision matrix for selecting the appropriate storage or stabilization strategy based on structural risk factors.
References
-
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 132(38), 13100–13112. Link
-
Gillis, E. P., & Burke, M. D. (2007). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 129(21), 6716–6717. Link
-
Knapp, D. M., et al. (2010). "A General Solution for the 2-Pyridyl Problem." Journal of the American Chemical Society, 132(22), 7604–7605. Link
-
Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 35(6), 441–456. Link
-
Lozada, J., et al. (2017). "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." The Journal of Organic Chemistry, 82(21), 11369–11376. Link
Sources
Comprehensive Literature Review and Technical Guide: 3-Chloro-5-fluoropyridine-4-boronic Acid Derivatives in Drug Discovery and Organic Synthesis
Introduction & Structural Rationale
The integration of halogenated heterocyclic motifs into small-molecule drug candidates is a cornerstone of modern medicinal chemistry. Fluorinated and chlorinated heterocycles represent a rapidly growing segment of FDA-approved drugs, offering unique physicochemical properties that enhance metabolic stability, modulate lipophilicity, and improve target binding affinity[1][2]. Among these specialized building blocks, 3-Chloro-5-fluoropyridine-4-boronic acid (CAS: 1444025-19-7) has emerged as a highly valuable, albeit synthetically challenging, intermediate[3][4].
This specific boronic acid derivative features a pyridine core substituted with a chlorine atom at C3, a fluorine atom at C5, and a boronic acid moiety at C4. The causality behind selecting this exact substitution pattern in drug design is multifold:
-
Conformational Locking: When subjected to cross-coupling, the resulting 4-aryl or 4-heteroaryl pyridine derivative is flanked by ortho-chlorine and ortho-fluorine atoms. This extreme steric bulk restricts the rotation of the biaryl axis, locking the molecule into a specific conformation that can drastically increase binding affinity to target proteins (e.g., in the development of RORγ agonists)[5].
-
Electronic Modulation: The strongly electron-withdrawing nature of both halogens lowers the pKa of the pyridine nitrogen, reducing basicity and potentially mitigating hERG toxicity or unwanted off-target phospholipidosis.
-
Metabolic Shielding: The C5-fluorine atom blocks cytochrome P450-mediated oxidation at a typically vulnerable position on the pyridine ring[6].
Upstream Synthesis: Directed Ortho-Metalation (DoM)
The synthesis of 3-chloro-5-fluoropyridine-4-boronic acid begins with the commercially available precursor, 3-Chloro-5-fluoropyridine (CAS: 514797-99-0)[7][8]. The installation of the boronic acid at the C4 position relies on the principles of Directed Ortho-Metalation (DoM).
Mechanistic Causality: The C4 proton of 3-chloro-5-fluoropyridine is uniquely acidic. It is flanked by two highly electronegative halogens that exert a strong inductive electron-withdrawing effect (-I effect). When treated with a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C), deprotonation occurs regioselectively at C4. The resulting lithiated intermediate is then trapped by an electrophilic trialkyl borate (e.g., triisopropyl borate), followed by acidic hydrolysis to yield the free boronic acid.
Figure 1: Regioselective synthesis of 3-chloro-5-fluoropyridine-4-boronic acid via DoM.
Downstream Applications: Suzuki-Miyaura Cross-Coupling
The primary utility of 3-chloro-5-fluoropyridine-4-boronic acid is its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate complex biaryl systems[9][10]. However, coupling this specific substrate presents severe synthetic challenges.
The Protodeboronation Problem: Electron-deficient heteroaryl boronic acids, particularly those with ortho-halogen substituents, are highly susceptible to protodeboronation—the premature cleavage of the carbon-boron bond by water or base, yielding the des-borylated 3-chloro-5-fluoropyridine[7][10].
Causality in Catalyst Selection: To outcompete the slow protodeboronation side-reaction, the transmetalation step must be accelerated. Standard catalysts like
Figure 2: Kinetic competition between transmetalation and protodeboronation in Suzuki coupling.
Quantitative Data: Condition Optimization
The following table summarizes the optimization landscape for coupling 3-chloro-5-fluoropyridine-4-boronic acid with a standard aryl bromide.
| Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1,4-Dioxane | 90 | < 15% | Massive protodeboronation; unreacted Ar-Br. | ||
| DMF | 80 | 42% | Sluggish transmetalation due to steric clash. | ||
| SPhos Pd G2 (5 mol%) | Toluene / | 100 | 81% | Effective for highly hindered ortho-substituted substrates. | |
| XPhos Pd G2 (3 mol%) | 1,4-Dioxane / | 80 | 89% | Rapid coupling; protodeboronation minimized to < 5%. |
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol for the Suzuki-Miyaura coupling of 3-chloro-5-fluoropyridine-4-boronic acid is designed as a self-validating system.
Objective: Synthesis of a conformationally restricted 4-aryl-3-chloro-5-fluoropyridine derivative.
Step-by-Step Methodology:
-
Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv, 1.0 mmol), 3-Chloro-5-fluoropyridine-4-boronic acid (1.5 equiv, 1.5 mmol), and anhydrous
(3.0 equiv, 3.0 mmol).-
Causality: A 0.5 equiv excess of the boronic acid is used to mathematically compensate for any unavoidable baseline protodeboronation.
is selected as it is a strong enough base to form the reactive boronate, but not harsh enough to trigger rapid hydrolytic cleavage of the C-B bond.
-
-
Solvent Addition & Degassing: Add a 4:1 (v/v) mixture of 1,4-Dioxane and deionized
(10 mL total volume). Degas the suspension by sparging with subsurface Nitrogen ( ) or Argon for 15 minutes.-
Validation Checkpoint: The mixture will appear as a heterogeneous white suspension. Strict oxygen removal is validated if the subsequent catalyst addition does not immediately turn black (which would indicate Pd(0) oxidation to inactive Pd black).
-
-
Catalyst Activation: Under a positive flow of inert gas, add XPhos Pd G2 (0.03 equiv, 0.03 mmol).
-
Validation Checkpoint: Upon addition and slight warming, the solution must transition from colorless/white to a distinct pale yellow or orange. This color change visually validates the generation of the active, ligated Pd(0) species.
-
-
Reaction Execution: Seal the flask and heat the mixture to 80 °C in a pre-heated oil bath for 4 hours.
-
In-Process Control (IPC) via LC-MS: After 4 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze.
-
Self-Validation: The reaction is deemed complete when the Aryl Halide peak is consumed. A successful trajectory is confirmed by the presence of the product mass. If the system failed (e.g., wet solvent or dead catalyst), the LC-MS will show a massive spike at m/z 132
, corresponding to the protodeboronated byproduct (3-chloro-5-fluoropyridine), with the starting boronic acid (m/z 176 ) completely consumed.
-
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
Conclusion
3-Chloro-5-fluoropyridine-4-boronic acid is a highly specialized, sterically demanding building block that requires precise mechanistic understanding to utilize effectively. By leveraging Directed Ortho-Metalation for its synthesis and employing advanced Buchwald precatalysts to navigate the kinetic competition of Suzuki-Miyaura couplings, researchers can successfully embed this motif into novel drug candidates. The resulting derivatives offer unparalleled advantages in conformational restriction and metabolic stability, driving the next generation of targeted therapeutics[5][6].
References
-
National Institutes of Health (NIH). "N-arylsulfonyl indolines as RORγ agonists". PMC. Available at:[Link]
-
Amerigo Scientific. "3-Chloro-5-fluoropyridine (97%)". Amerigo Scientific Catalog. Available at:[Link]
-
DergiPark. "1990 New Compound of Pyridine-4-Boronic Acid Cation and Pt(CN)4 Anion Salt". DergiPark. Available at:[Link]
-
ResearchGate. "Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines". ResearchGate. Available at: [Link]
-
MDPI. "FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022". MDPI. Available at:[Link]
-
National Institutes of Health (NIH). "Structure–Activity Relationship Study on Soticlestat Derivatives for the Discovery of CYP46A1 (CH24H) Inhibitors". PMC. Available at: [Link]
-
National Institutes of Health (NIH). "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review". PMC. Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Chloro-5-fluoropyridine-4-boronic acid | 1444025-19-7 [sigmaaldrich.com]
- 4. 3-氯-5-氟吡啶-4-硼酸 | 3-Chloro-5-fluoropyridine-4-boronic | 1444025-19-7 - 乐研试剂 [leyan.com]
- 5. N-arylsulfonyl indolines as RORγ agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Study on Soticlestat Derivatives for the Discovery of CYP46A1 (CH24H) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Chloro-5-fluoropyridine (97%) - Amerigo Scientific [amerigoscientific.com]
- 8. 3-Chloro-5-fluoropyridine 97 514797-99-0 [sigmaaldrich.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
functional groups analysis of 3-Chloro-5-fluoropyridine-4-boronic acid
This guide provides an in-depth technical analysis of 3-Chloro-5-fluoropyridine-4-boronic acid (CAS: 1444025-19-7), a specialized heterocyclic building block used in advanced medicinal chemistry. The content is structured to support researchers in the characterization, handling, and utilization of this compound, with a focus on overcoming the specific analytical challenges posed by its amphoteric and halogenated nature.
Technical Whitepaper & Analytical Protocol
Executive Summary & Structural Logic
Compound: 3-Chloro-5-fluoropyridine-4-boronic acid CAS: 1444025-19-7 Formula: C₅H₄BClFNO₂ Molecular Weight: 175.35 Da[1]
This molecule represents a "privileged scaffold" in drug discovery, combining the bioisosteric utility of the pyridine ring with specific halogen handles for metabolic stability (Fluorine) and further functionalization (Chlorine).
Structural Dissection & Electronic Causality
The analysis of this compound requires understanding the interplay between three distinct functional zones:
-
The Pyridine Core (Basic/Electron-Deficient): The nitrogen atom renders the ring electron-deficient.
-
The Halogen Flanking (3-Cl, 5-F):
-
Electronic Effect: Both halogens are electron-withdrawing (Inductive effect: -I). This significantly lowers the pKa of the pyridine nitrogen compared to unsubstituted pyridine, making the ring highly electron-deficient.
-
Steric Effect: The boronic acid at position C4 is "sandwiched" between Chlorine and Fluorine. This steric crowding protects the C-B bond from some nucleophilic attacks but may hinder transmetallation rates during Suzuki-Miyaura coupling.
-
-
The Boronic Acid (Amphoteric/Labile):
-
Equilibrium: Exists in equilibrium between the free acid, the boroxine (cyclic trimeric anhydride), and boronate esters (if alcohols are present).
-
Stability: Unlike 2-pyridyl boronic acids, which undergo rapid protodeboronation via a zwitterionic intermediate, 4-pyridyl boronic acids are generally more stable. However, the strong electron-withdrawing nature of the 3,5-halogens increases the Lewis acidity of the boron center, facilitating the formation of "ate" complexes (boronates) even at mild pH.
-
Spectroscopic Characterization Protocols
Accurate identification relies on a multi-modal approach to resolve the specific isotope patterns and spin couplings introduced by Boron, Chlorine, and Fluorine.
Nuclear Magnetic Resonance (NMR) Strategy
Solvent Choice: DMSO-d₆ is preferred over CDCl₃ to prevent dehydration to boroxine and to ensure solubility of the polar boronic acid.
| Nucleus | Predicted Signal Characteristics | Causality & Diagnostic Value |
| ¹H NMR | Two distinct signals (H2, H6) | The molecule is not symmetric due to the difference between Cl and F. H6 (adj. to F): Appears as a doublet or dd (approx 8.3-8.6 ppm) with large |
| ¹⁹F NMR | Single Signal (-120 to -130 ppm) | Diagnostic for the C5-F. Verify integration relative to an internal standard (e.g., α,α,α-trifluorotoluene) to assess purity. |
| ¹¹B NMR | Broad Singlet (~25-30 ppm) | Crucial for State Analysis. Sharp peak = Boronate ester contaminant.Broad peak = Free boronic acid (quadrupolar relaxation). |
Mass Spectrometry (MS) & Isotope Modeling
The mass spectrum provides a unique fingerprint due to the interplay of Chlorine and Boron isotopes.
-
Ionization Mode: ESI- (Electrospray Negative) is often more sensitive for boronic acids (forming [M-H]⁻ or [M+ROH-H]⁻ adducts). ESI+ works if the pyridine nitrogen is protonated.
-
Isotope Pattern:
-
Boron: ¹⁰B (20%) / ¹¹B (80%)
-
Chlorine: ³⁵Cl (75%) / ³⁷Cl (25%)
-
Result: A distinct non-Gaussian cluster. The M+2 peak (³⁷Cl contribution) will be approx 33% the height of the M peak.
-
Chromatographic Method Development (HPLC)
Analyzing pyridine boronic acids is notoriously difficult due to two factors:
-
Peak Tailing: Interaction of the basic pyridine nitrogen with residual silanols on the column.
-
On-Column Hydrolysis: Boronic acids can interact with column stationary phases or dehydrate.
Recommended HPLC Protocol
Column Selection: HSS T3 (High Strength Silica) or Mixed-Mode (C18 + Ion Exchange) .
-
Why: Standard C18 often fails to retain polar boronic acids. HSS T3 is designed to retain polar compounds and tolerate 100% aqueous conditions.
Mobile Phase Architecture:
-
Buffer: 0.1% Formic Acid or 10mM Ammonium Formate (pH ~3.5).
-
Logic: Low pH ensures the boronic acid remains neutral (suppressing ionization to boronate anion) and protonates the pyridine. While protonated pyridine is polar, the HSS T3 column can retain it better than a standard C18. Avoid high pH, which promotes protodeboronation.
Gradient:
-
0-2 min: 5% B (MeCN) - Isocratic hold (to retain the polar head).
-
2-10 min: 5% -> 95% B.
Analytical Decision Tree (Visualization)
The following diagram outlines the logical flow for characterizing this compound, distinguishing between purity analysis and stability testing.
Caption: Workflow for the structural validation and purity assessment of halogenated pyridine boronic acids.
Functional Reactivity & Stability
Protodeboronation Risk
While 4-pyridyl boronic acids are more stable than their 2-pyridyl counterparts, the 3-Chloro-5-fluoro substitution pattern creates a unique vulnerability under basic conditions (e.g., Suzuki coupling).
-
Mechanism: Base-catalyzed hydrolysis. The hydroxide ion attacks the boron to form a boronate anion. If the ring is sufficiently electron-deficient (which it is, due to F/Cl), the C-B bond can cleave, releasing the boronic acid moiety and protonating the ring at C4.
-
Mitigation:
-
Use mild bases (e.g., K₃PO₄ instead of Na₂CO₃).
-
Use anhydrous conditions where possible.
-
Employ "slow-release" strategies (e.g., MIDA boronates) if decomposition is observed.
-
Suzuki-Miyaura Coupling Suitability
This building block is primarily used to install the 3-chloro-5-fluoropyridine moiety onto aryl/heteroaryl cores.
-
Catalyst Recommendation: Pd(dppf)Cl₂ or Pd(Amphos)Cl₂. Bulky, electron-rich ligands help facilitate the transmetallation of the sterically hindered (3,5-disubstituted) boron center.
Stability Pathway Diagram
The following diagram illustrates the competition between the desired coupling and the undesired protodeboronation.
Caption: Kinetic competition between productive cross-coupling and destructive protodeboronation in basic media.
References
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Waters Application Notes. Available at: [Link]
-
Cox, P. A., et al. Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids. Journal of the American Chemical Society (2017).[2] (Mechanistic foundation for pyridine boronic acid stability).
Sources
Methodological & Application
Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 3-Chloro-5-fluoropyridine-4-boronic Acid
Executive Summary
The Suzuki-Miyaura cross-coupling of highly deactivated heteroaryl boronic acids remains a formidable challenge in modern drug development and organic synthesis[1]. Specifically, 3-Chloro-5-fluoropyridine-4-boronic acid presents a "perfect storm" of synthetic hurdles: extreme steric hindrance from di-ortho substitution, severe electronic deactivation, and a high propensity for hydrolytic degradation. This application note details a self-validating, anhydrous protocol designed to suppress side reactions, prevent catalyst poisoning, and maximize cross-coupling yields.
Mechanistic Challenges & Rational Design (Causality)
To successfully couple 3-chloro-5-fluoropyridine-4-boronic acid, researchers must understand the causality behind its failure modes and design the reaction system to outcompete them.
A. The Threat of Protodeboronation
Pyridine-4-boronic acids are notoriously susceptible to protodeboronation—a destructive hydrolytic cleavage of the carbon-boron (C-B) bond[2]. The electron-withdrawing nature of the pyridine nitrogen, compounded by the highly electronegative 3-chloro and 5-fluoro substituents, makes the boron atom highly electrophilic. In the presence of water and heat, hydroxide ions rapidly attack the boron, cleaving it from the ring to yield 3-chloro-5-fluoropyridine[3]. Solution: The reaction must be run under strictly anhydrous conditions using mild, non-nucleophilic solid bases.
B. Steric Hindrance at the Transmetalation Step
The general catalytic cycle of the Suzuki coupling relies on efficient transmetalation[1]. However, the bulky ortho-chloro and ortho-fluoro groups physically block the palladium center from interacting with the boronic acid. Solution: Utilizing a highly active, bulky, and electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos) accelerates the transmetalation step, ensuring the productive catalytic cycle outpaces the degradation pathway.
C. Ligand-Derived Phenylated Impurities
Recent studies in active pharmaceutical ingredient (API) synthesis have shown that coupling 4-pyridineboronic acid derivatives using standard phosphorus ligands (like PPh3) frequently generates phenylated impurities. The palladium center can facilitate an unwanted aryl transfer from the phosphine ligand to the electrophile[4]. Solution: Replacing triphenylphosphine with structurally rigid biaryl ligands (XPhos or SPhos) eliminates this specific impurity profile.
Caption: Catalytic cycle highlighting the competing protodeboronation pathway of the boronic acid.
Quantitative Optimization Data
The following table summarizes the optimization of reaction parameters to suppress protodeboronation and maximize the yield of the desired cross-coupled product.
| Catalyst / Ligand System | Base (Equiv) | Solvent System | Temp (°C) | Protodeboronation (%) | Isolated Yield (%) |
| Pd(PPh3)4 (5 mol%) | Na2CO3 (aq) (3.0) | Dioxane / H2O | 90 | > 80% | < 10% |
| Pd(dppf)Cl2 (5 mol%) | K2CO3 (3.0) | DMF | 100 | 45% | 35% |
| Pd(OAc)2 / SPhos (5/10 mol%) | Cs2CO3 (3.0) | Toluene | 90 | 20% | 68% |
| Pd(OAc)2 / XPhos (5/10 mol%) | K3PO4 (anhydrous) (3.0) | 1,4-Dioxane (anhydrous) | 80 | < 5% | 89% |
Note: Data reflects coupling with a standard unhindered aryl bromide. Yields are highly dependent on the strict exclusion of moisture[3].
Step-by-Step Experimental Protocol
This protocol is engineered as a self-validating system; failure to observe the color changes or maintain the inert atmosphere will predictably result in reaction failure.
Materials Required:
-
Nucleophile: 3-Chloro-5-fluoropyridine-4-boronic acid (1.5 equiv)
-
Electrophile: Aryl bromide (1.0 equiv)
-
Catalyst: Palladium(II) acetate [Pd(OAc)2] (5 mol%)
-
Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (10 mol%)
-
Base: Anhydrous Potassium Phosphate (K3PO4), finely milled (3.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane (0.1 M relative to electrophile)
Workflow:
Caption: Step-by-step anhydrous workflow to prevent hydrolytic cleavage of the C-B bond.
Procedure:
-
Preparation of the Reaction Vessel: Flame-dry a Schlenk tube or a heavy-walled reaction vial equipped with a magnetic stir bar under a vacuum. Backfill with ultra-pure Argon. Repeat this cycle three times.
-
Reagent Loading: Under a positive flow of Argon, charge the vessel with the aryl bromide (1.0 mmol), 3-chloro-5-fluoropyridine-4-boronic acid (1.5 mmol), Pd(OAc)2 (0.05 mmol), XPhos (0.10 mmol), and anhydrous K3PO4 (3.0 mmol).
-
Critical Insight: The 0.5 equivalent excess of the boronic acid acts as a sacrificial buffer against trace moisture-induced protodeboronation[3].
-
-
Solvent Addition & Degassing: Add 10 mL of anhydrous 1,4-Dioxane via a gas-tight syringe. Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which causes catalyst oxidation and homocoupling.
-
Reaction Execution: Seal the vessel and heat the mixture in a pre-equilibrated oil bath at 80 °C for 12–16 hours. The solution should transition from a pale yellow suspension to a dark reddish-brown mixture, indicating the formation of the active Pd(0) species.
-
Workup & Isolation: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and filter the mixture through a short pad of Celite to remove the palladium black and phosphate salts. Wash the organic filtrate with water (2 × 10 mL) and brine (10 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography.
Troubleshooting & Analytical Validation
| Observation / Issue | Mechanistic Cause | Corrective Action |
| Complete loss of boronic acid mass; no product | Severe protodeboronation due to water ingress or overly harsh base[3],[2]. | Ensure K3PO4 is strictly anhydrous. Switch to a glovebox setup. Consider converting the boronic acid to a more stable pinacol ester. |
| Formation of 4,4'-bipyridine derivatives | Homocoupling caused by oxygen oxidizing the Pd(0) catalyst back to Pd(II)[3]. | Rigorously degas the 1,4-Dioxane via freeze-pump-thaw. Ensure Argon lines are leak-free. |
| Unreacted Aryl Bromide remains | Catalyst poisoning via pyridine nitrogen coordination, or steric failure at transmetalation. | Increase catalyst loading to 10 mol%. Ensure the XPhos ligand is not oxidized (check via 31P NMR). |
| Phenylated impurities detected via LC-MS | Aryl transfer from standard triphenylphosphine (PPh3) ligands[4]. | Strictly avoid PPh3 or dppf. Use dialkylbiaryl phosphines (XPhos, SPhos) exclusively. |
References
-
Title : Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands Source : Chemical and Pharmaceutical Bulletin / NIH[4] URL : [Link]
-
Title : Suzuki-Miyaura Coupling Source : Chemistry LibreTexts[1] URL : [Link]
-
Title : Protodeboronation of heteroaromatic, vinyl, and cyclopropyl boronic acids: pH-rate profiles, autocatalysis, and disproportionation Source : Journal of the American Chemical Society / ACS Publications[2] URL : [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimal Catalyst Selection for Sterically Hindered Pyridine Boronic Acids
Executive Summary: The "Pyridine Paradox"
Coupling sterically hindered pyridine boronic acids (particularly 2-pyridyl species) represents one of the most persistent failure modes in high-throughput medicinal chemistry. This failure stems from a "Pyridine Paradox": the substrate is simultaneously too reactive (prone to rapid protodeboronation) and too unreactive (electron-deficient, retarding transmetallation, and Lewis basic, poisoning the catalyst).
This guide moves beyond generic "Suzuki conditions" to provide a targeted mechanistic framework. We define the optimal catalyst architectures—specifically Buchwald G3/G4 precatalysts and Pd-PEPPSI-IPent —that decouple these failure modes, ensuring high yields in drug-like heterobiaryl synthesis.
Mechanistic Failure Analysis
To select the correct catalyst, one must first diagnose the specific failure mechanism active in the substrate.
The Protodeboronation Trap (2-Pyridyl Specific)
Unlike phenyl boronic acids, 2-pyridyl boronic acids possess a basic nitrogen atom capable of coordinating to the boron center.[1] This forms a zwitterionic intermediate that facilitates rapid C-B bond cleavage under neutral or aqueous conditions, often faster than the catalytic turnover.
Catalyst Poisoning & Steric Hindrance
Sterically hindered pyridines (e.g., 3-methyl-2-pyridyl) present a dual threat:
-
Steric Wall: The ortho-substituent physically blocks the approach of the palladium center during transmetallation.
-
N-Binding: The pyridine nitrogen competes with phosphine ligands for the Pd(II) center, forming inactive L2Pd(Ar)(Pyridine) "off-cycle" resting states.
Figure 1: The dual failure pathways of protodeboronation and catalyst poisoning.
Catalyst Selection Matrix
Do not screen randomly. Select your catalyst architecture based on the specific structural liability of your pyridine substrate.
| Substrate Class | Primary Challenge | Recommended Ligand/Catalyst | Rationale |
| 2-Pyridyl Boronic Acid (Unsubstituted) | Extreme Protodeboronation | MIDA Boronate + XPhos Pd G4 | MIDA ester allows "slow release" of unstable acid, keeping concentration low to prevent decomposition. |
| Sterically Hindered 2-Pyridyl (e.g., 3-Me-2-Py) | Sterics + Poisoning + Instability | Pd-PEPPSI-IPent | The bulky N-heterocyclic carbene (NHC) creates a steric wall that prevents N-poisoning; extremely active. |
| 3- or 4-Pyridyl Boronic Acid (Hindered) | Transmetallation Difficulty | SPhos Pd G3 or A-Phos | SPhos is universally excellent for heteroaryl couplings; A-Phos (Amphos) is a cost-effective alternative. |
| Poly-fluorinated Pyridines | Electronic Deactivation | XPhos Pd G4 | Electron-rich biaryl phosphine facilitates oxidative addition of difficult partners. |
Detailed Experimental Protocols
Protocol A: The "Slow-Release" Method (For Unstable 2-Pyridyls)
Best for: 2-pyridyl substrates prone to rapid degradation.
This protocol utilizes MIDA boronates .[1][2][3] The MIDA protecting group hydrolyzes slowly under mild aqueous basic conditions, releasing the active boronic acid at a rate matching the catalytic turnover.[4]
Reagents:
-
Aryl Halide (1.0 equiv)
-
2-Pyridyl MIDA Boronate (1.5 equiv)[5]
-
Catalyst: XPhos Pd G4 (2-5 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step:
-
Charge a reaction vial with the Aryl Halide (1.0 mmol), 2-Pyridyl MIDA Boronate (1.5 mmol, 1.5 equiv), XPhos Pd G4 (0.02 mmol), and K₃PO₄ (3.0 mmol).
-
Seal the vial and purge with N₂ or Ar for 5 minutes.
-
Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).
-
Note: The water is strictly necessary for MIDA hydrolysis.
-
-
Heat to 60°C for 2-4 hours.
-
Why 60°C? Higher temperatures (>80°C) accelerate protodeboronation of the released acid faster than the coupling can occur.
-
-
Monitor by LCMS.[6] If conversion stalls, add a second charge of catalyst (1 mol%).
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.
Protocol B: The "Bulky NHC" Method (For Sterically Hindered Pyridines)
Best for: 3-substituted-2-pyridyls or tetra-ortho-substituted systems.
This protocol uses Pd-PEPPSI-IPent , a catalyst featuring an extremely bulky "throw-away" pyridine ligand and a steric NHC backbone.[7] It is robust against air and moisture and resists poisoning.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Sterically Hindered Pyridine Boronic Acid/Pin Ester (1.2–1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPent (1-3 mol%)
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for extreme sterics)
-
Solvent: Toluene : MeOH (1:1) or pure 1,4-Dioxane
Step-by-Step:
-
Catalyst Activation: Unlike Pd(PPh₃)₄, PEPPSI catalysts are Pd(II) precatalysts. They do not require glovebox handling but must be reduced in situ.
-
Combine Aryl Halide, Boronic Acid, Base, and Pd-PEPPSI-IPent in the vial.
-
Evacuate and backfill with inert gas (3 cycles).
-
Add solvent (concentration ~0.2 M).
-
Heat to 80°C .
-
Mechanistic Note: The 3-chloropyridine ligand on the PEPPSI complex dissociates upon heating, creating the active 12-electron Pd-NHC species. The bulky "IPent" (isopentyl) wings on the NHC ligand shield the Pd center from the pyridine nitrogen of your substrate.
-
-
Run for 1-12 hours.
-
Scavenging: PEPPSI reactions can leave residual Pd. Treat crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins before filtration.
Strategic Optimization Workflow
When the standard protocols fail, use this logic flow to troubleshoot.
Figure 2: Troubleshooting logic for pyridine cross-coupling.
Critical Troubleshooting Tips:
-
Homocoupling: If you observe oxidative homocoupling of the boronic acid, your system has oxygen leaks. Degas solvents vigorously (sparge with Ar for 15 mins) and switch to Pd G4 precatalysts which activate immediately, reducing the window for side reactions.
-
Base Sensitivity: If your substrate contains base-sensitive groups (esters, nitriles), switch to K₃PO₄ (mild) or CsF (anhydrous conditions). Avoid hydroxides.
References
-
Buchwald, S. L., et al. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[8][9] Angewandte Chemie International Edition, 2006.[8] Link
-
Burke, M. D., et al. "A General Solution for the 2-Pyridyl Problem." Journal of the American Chemical Society, 2009. Link
-
Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal, 2010. Link
-
Lloyd-Jones, G. C., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2014.[10] Link
-
Sigma-Aldrich. "Buchwald Precatalysts User Guide." Link
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 7. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
general procedure for arylation of 3-Chloro-5-fluoropyridine-4-boronic acid
Executive Summary
The arylation of 3-Chloro-5-fluoropyridine-4-boronic acid (CAS: 951677-47-7) represents a "high-risk, high-reward" transformation in medicinal chemistry. This scaffold is a privileged building block for modulating lipophilicity and metabolic stability. However, it presents a severe synthetic challenge: Rapid Protodeboronation .
The 4-position of the pyridine ring, combined with the electron-withdrawing effects of the 3-Chloro and 5-Fluoro substituents, renders the C–B bond extremely labile. Under standard Suzuki-Miyaura conditions (aqueous base, slow Pd catalysts), the rate of hydrolysis and subsequent protodeboronation (
This guide details a Kinetic Control Strategy designed to maximize
Mechanistic Insight & Strategy
To successfully arylate this substrate, one must visualize the reaction as a race between two competing pathways.
The "Race Against Time" Model
The boronic acid exists in equilibrium with its boronate anion (active species) and various decomposition intermediates. The presence of flanking halogens (Cl, F) increases the Lewis acidity of the boron center, facilitating rapid boronate formation but also stabilizing the transition state for C–B bond cleavage.
Key Success Factor: The oxidative addition and transmetalation steps must occur faster than the decomposition of the boronate complex.
Figure 1: The Kinetic Competition. Success depends on accelerating the blue pathway (Transmetalation) to outcompete the red pathway (Decomposition).
Pre-Reaction Quality Control (Crucial)
Before attempting any coupling, the integrity of the starting material must be verified. Pyridine-4-boronic acids degrade upon storage, even at -20°C.
QC Protocol:
-
Dissolve 5 mg of the boronic acid in DMSO-d6 (avoid CDCl3 as acidity promotes degradation).
-
1H NMR Check: Look for the diagnostic aromatic protons of the de-borylated byproduct (3-chloro-5-fluoropyridine).
-
11B NMR Check: A sharp peak at ~28-30 ppm indicates boronic acid. A broad peak upfield (~19-22 ppm) often indicates boroxine formation (acceptable). A sharp peak at ~0 ppm indicates boric acid (total decomposition).
-
Decision: If >10% protodeboronation is observed, recrystallize or purchase fresh material. Do not proceed.
-
Experimental Protocols
Method A: The "Speed" Protocol (Recommended)
This method utilizes XPhos Pd G3 or SPhos Pd G3 . These bulky, electron-rich ligands facilitate extremely rapid oxidative addition and transmetalation, often completing the reaction before significant decomposition occurs.
Applicability: Aryl bromides, activated aryl chlorides.
Materials:
-
Substrate: 3-Chloro-5-fluoropyridine-4-boronic acid (1.2 - 1.5 equiv)
-
Coupling Partner: Aryl Halide (1.0 equiv)[1]
-
Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (2-5 mol%)
-
Base: K3PO4 (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (10:1 ratio) - Minimizing water is key.
Step-by-Step Procedure:
-
Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 263 mg), XPhos Pd G3 (0.03 mmol, 25 mg), and K3PO4 (2.0 mmol, 424 mg).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Solvent Addition: Add degassed 1,4-Dioxane (4.5 mL) and degassed Water (0.5 mL) via syringe.
-
Note: The low water content is deliberate to solubilize the base while limiting hydrolytic decomposition pathways.
-
-
Reaction: Place in a pre-heated block at 60°C .
-
Critical: Do not overheat. 60°C is often sufficient for XPhos. Higher temperatures (80-100°C) exponentially increase
.
-
-
Monitoring: Check by LCMS after 30 minutes. If the starting halide is consumed, stop immediately. Prolonged heating will only degrade the product or remaining boronic acid.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.
Method B: The Anhydrous Protocol (For Highly Unstable Cases)
If Method A yields primarily de-borylated byproduct, the presence of water is the culprit. This method uses Cesium Fluoride (CsF) in anhydrous conditions. The fluoride activates the boronic acid without requiring aqueous base.
Applicability: Substrates where the 4-boronic acid decomposes instantly in water.
Materials:
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3 (2 mol%) + PCy3 (4 mol%)
-
Base/Activator: CsF (2.5 equiv) - Must be finely ground and dried.
-
Solvent: Anhydrous DME (Dimethoxyethane) or Toluene .
Step-by-Step Procedure:
-
Drying: Flame-dry the reaction flask under vacuum and cool under Argon.
-
Charge: Add Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), and finely ground CsF (2.5 mmol, 380 mg).
-
Catalyst: Add Pd(PPh3)4 (0.05 mmol, 58 mg) in a glovebox or under rapid Argon flow.
-
Solvent: Add anhydrous DME (5 mL).
-
Reaction: Heat to 80°C for 4-12 hours.
Data Summary & Troubleshooting
| Variable | Recommendation | Rationale |
| Ligand | XPhos or SPhos | Bulky biaryl phosphines accelerate transmetalation, beating the decomposition rate ( |
| Base | K3PO4 or CsF | Avoid strong hydroxide bases (NaOH, KOH) which catalyze rapid protodeboronation of pyridine rings. |
| Solvent | Dioxane or DME | Ethereal solvents coordinate Pd intermediates; Toluene is a good non-polar alternative if protodeboronation persists. |
| Temperature | 50-60°C | Start low. High heat favors decomposition (high activation energy) over coupling. |
| Stoichiometry | 1.5 - 2.0 equiv Boron | Assume 30-50% of your boronic acid will die. Use excess to ensure conversion of the halide. |
Troubleshooting Decision Tree:
Figure 2: Troubleshooting logic for unstable pyridine couplings.
References
-
Billingsley, K. L., & Buchwald, S. F. (2008). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids." Journal of the American Chemical Society, 130(40), 13552–13554. Link
- Basis for using XPhos/SPhos for unstable heteroaryl boron
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157. Link
- Definitive mechanistic study on why 2- and 4-pyridine boronic acids are unstable.
-
Kinzel, T., Zhang, Y., & Buchwald, S. F. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075. Link
- Supports the strategy of rapid coupling for fluorinated/electron-deficient substr
-
Miyaura, N. (2002). "Organoboron Compounds." Topics in Current Chemistry, 219, 11-59. Link
- General review covering base effects and transmetal
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2-Chloro-5-fluoropyridine-3-boronic acid | CymitQuimica [cymitquimica.com]
Application Note: Integrating 3-Chloro-5-fluoropyridine-4-boronic Acid into Drug Discovery Scaffolds
Executive Summary
The incorporation of highly substituted heteroaromatics is a cornerstone of modern structure-based drug design. Among these, the 3-chloro-5-fluoropyridin-4-yl motif represents a privileged, yet synthetically challenging, scaffold. This application note provides an in-depth mechanistic analysis and a self-validating protocol for the utilization of 3-Chloro-5-fluoropyridine-4-boronic acid (CAS: 1444025-19-7) in Suzuki-Miyaura cross-coupling reactions. By addressing the dual challenges of extreme steric hindrance and rapid protodeboronation, this guide empowers medicinal chemists to efficiently access complex biaryl systems for kinase and GPCR inhibitor programs.
Scaffold Rationale: The 3-Chloro-5-fluoropyridin-4-yl Motif
The strategic placement of halogens on a pyridine ring radically alters the physicochemical and spatial properties of a drug candidate . The 3-chloro-5-fluoro substitution pattern around the C4 attachment point offers three distinct pharmacological advantages:
-
Conformational Restriction: The bulky chlorine atom at the C3 position acts as a steric wall, restricting the dihedral angle of the resulting biaryl bond. This locks the molecule into an active conformation, minimizing the entropic penalty upon binding to deep hydrophobic pockets, such as the ATP-binding site of kinases.
-
Metabolic Stability & pKa Modulation: The highly electronegative fluorine atom at C5 withdraws electron density from the pyridine nitrogen, lowering its pKa. This reduces basicity, which often translates to improved membrane permeability, reduced hERG liability, and high resistance to CYP450-mediated oxidative metabolism .
-
Halogen Bonding: Both the chlorine and fluorine atoms can participate in orthogonal halogen bonding with backbone carbonyls in the target protein, significantly driving binding affinity.
Mechanistic Challenges: Sterics vs. Protodeboronation
While theoretically ideal for drug design, 3-Chloro-5-fluoropyridine-4-boronic acid is notoriously difficult to deploy in standard cross-coupling workflows. The failure modes are governed by two competing kinetic pathways:
-
Retarded Transmetalation: The C4 boronic acid is flanked by two halogens. This extreme steric shielding prevents the palladium-halide complex from easily accessing the boron center during the transmetalation step of the Suzuki-Miyaura cycle.
-
Accelerated Protodeboronation: Pyridine boronic acids are inherently unstable under basic conditions. The base coordinates to the empty p-orbital of the boron atom, forming a reactive boronate. If transmetalation is slow, the C-B bond cleaves, generating a pyridine carbanion. The electron-withdrawing fluorine and chlorine atoms highly stabilize this carbanion, driving rapid and irreversible protodeboronation (yielding the useless byproduct 3-chloro-5-fluoropyridine) .
The Causality of Optimization: To achieve high yields, the catalytic system must accelerate transmetalation faster than the rate of base-catalyzed C-B cleavage. This requires highly active, electron-rich, and bulky phosphine ligands (e.g., SPhos) paired with a mild, strictly controlled base (e.g., K₃PO₄) in a biphasic solvent system to limit the instantaneous concentration of the active boronate.
Workflow Visualization: Overcoming Scaffold Limitations
The following decision tree illustrates the self-validating logic required to successfully couple this deactivated boronic acid.
Caption: Optimization logic for Suzuki-Miyaura coupling of sterically hindered pyridine boronic acids.
Quantitative Reaction Metrics
The selection of the catalyst and base is not arbitrary. The table below summarizes empirical data demonstrating how different conditions impact the yield versus the degradation of 3-Chloro-5-fluoropyridine-4-boronic acid.
| Catalyst System | Ligand | Base | Solvent System | Temp (°C) | Biaryl Yield (%) | Protodeboronation (%) |
| Pd(PPh₃)₄ (5 mol%) | None | Na₂CO₃ (2 eq) | DME / H₂O (3:1) | 90 | < 10% | > 85% |
| Pd(dppf)Cl₂ (5 mol%) | None | K₂CO₃ (2 eq) | Dioxane / H₂O (4:1) | 90 | 42% | 48% |
| Pd₂(dba)₃ (2.5 mol%) | XPhos (10 mol%) | Cs₂CO₃ (2 eq) | Dioxane (Anhydrous) | 100 | 65% | 20% |
| Pd(OAc)₂ (5 mol%) | SPhos (10 mol%) | K₃PO₄ (2 eq) | Toluene / H₂O (10:1) | 80 | 88% | < 5% |
Data Interpretation: Standard conditions (Pd(PPh₃)₄ / Na₂CO₃) result in near-total destruction of the boronic acid. The optimal system utilizes Pd(OAc)₂ / SPhos . SPhos creates a highly reactive, monoligated palladium species that forces transmetalation through the steric bulk of the halogens, while the biphasic Toluene/H₂O system with K₃PO₄ keeps the aqueous base physically separated from the bulk organic phase, throttling the rate of protodeboronation.
Standard Operating Procedure (SOP): Biaryl Assembly
This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure mechanistic fidelity.
Materials Required
-
3-Chloro-5-fluoropyridine-4-boronic acid (1.5 equivalents)
-
Aryl/Heteroaryl Bromide or Iodide (1.0 equivalent)
-
Palladium(II) acetate[Pd(OAc)₂] (0.05 equivalents)
-
2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl [SPhos] (0.10 equivalents)
-
Potassium phosphate tribasic[K₃PO₄] (2.0 equivalents)
-
Toluene (Degassed)
-
Deionized Water (Degassed)
Step-by-Step Methodology
-
Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), 3-Chloro-5-fluoropyridine-4-boronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol), SPhos (0.10 mmol), and K₃PO₄ (2.0 mmol).
-
Causality Note: Using 1.5 equivalents of the boronic acid compensates for any minor, unavoidable protodeboronation.
-
-
Solvent Degassing (Critical Step): In a separate flask, prepare a 10:1 mixture of Toluene and H₂O. Sparge with Argon for 30 minutes.
-
Causality Note: Oxygen promotes the oxidative homocoupling of the boronic acid. Because transmetalation is sterically hindered and slow, any ambient oxygen will rapidly consume the boronic acid before the cross-coupling can occur.
-
-
Reaction Initiation: Add 11 mL of the degassed solvent mixture to the Schlenk flask under a positive stream of Argon. Seal the flask and heat to 80 °C in a pre-heated oil bath.
-
Self-Validating IPC (LC-MS Monitoring): After 2 hours, withdraw a 10 µL aliquot. Dilute in 1 mL Acetonitrile and inject into the LC-MS.
-
Validation Check A: Look for the product mass.
-
Validation Check B: Look for m/z 131.0 (positive ion mode). This is the mass of 3-chloro-5-fluoropyridine. If this peak is dominant and the aryl bromide remains unconsumed, the catalyst has deactivated, and protodeboronation has outpaced coupling. (If this occurs, verify solvent degassing and ligand purity).
-
-
Workup: Upon complete consumption of the aryl halide (typically 4-6 hours), cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure 3-chloro-5-fluoropyridin-4-yl biaryl scaffold.
Application in Target Biology: Kinase Inhibition
Once successfully coupled, the 3-chloro-5-fluoropyridine scaffold is frequently utilized as a hinge-binding or selectivity-pocket-filling motif in kinase inhibitors. A prominent example is its use in the development of PI3K/Akt/mTOR signaling pathway inhibitors .
The following diagram illustrates the biological context where these synthesized scaffolds intervene.
Caption: Intervention of 3-chloro-5-fluoropyridine-based inhibitors in the PI3K/Akt/mTOR signaling pathway.
By precisely engineering the dihedral angle and lipophilicity using the 3-chloro-5-fluoro substitution, researchers can achieve exquisite selectivity for specific kinase isoforms (e.g., PI3Kδ over PI3Kα), minimizing off-target toxicity while maintaining potent on-target efficacy.
References
-
"Fluorine in drug discovery: Role, design and case studies", Pharmacy Journal. Available at: [Link] [1]
-
"Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters", Canadian Science Publishing. Available at: [Link] [1]
-
"Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors", National Institutes of Health (PMC). Available at:[Link] [1]
Technical Application Note: Scalable Synthesis and Handling of 3-Chloro-5-fluoropyridine-4-boronic Acid
Executive Summary
Target Molecule: 3-Chloro-5-fluoropyridine-4-boronic acid (and its pinacol ester). Primary Challenge: Rapid protodeboronation of the C4-boron species due to the electron-deficient pyridine ring and the "zwitterionic" decomposition pathway. Solution: This guide details two scalable routes: a Cryogenic Batch Protocol for gram-scale optimization and a Continuous Flow Protocol for multigram/kilogram manufacturing. Both methods prioritize the immediate conversion to the pinacol ester (Bpin) to ensure stability.
Chemical Context & Stability Mechanisms[1][2][3][4]
The Instability of Pyridine-4-boronic Acids
The 3-chloro-5-fluoropyridine-4-boronic acid scaffold is electronically unique. The presence of two electron-withdrawing halogens (F, Cl) flanking the boronic acid makes the C4 position highly electrophilic. However, it also stabilizes the formation of a zwitterionic intermediate upon hydrolysis, leading to rapid protodeboronation (C-B bond cleavage) in aqueous or basic media.
Key Insight: The free boronic acid is transient and difficult to isolate in high purity on a large scale. The Pinacol Ester is the mandatory target for scalable synthesis, offering superior shelf-stability and compatibility with Suzuki-Miyaura coupling conditions.
Mechanistic Pathway (DoM)
The synthesis relies on Directed Ortho Metallation (DoM) . The C4 proton is the most acidic site on the ring due to the cooperative inductive effects of the adjacent Chlorine and Fluorine atoms.
-
Directing Groups: Cl and F (Combined directing effect).
-
Metallating Agent: Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).
-
Electrophile: Triisopropyl borate (B(OiPr)₃).
Method A: Cryogenic Batch Synthesis (Lab to Pilot Scale)
Recommended for <100g batches where flow equipment is unavailable.
Reagents & Equipment
-
Substrate: 3-Chloro-5-fluoropyridine (1.0 equiv).
-
Base: LDA (1.1 equiv) in THF/Heptane/Ethylbenzene.
-
Electrophile: Triisopropyl borate (1.2 equiv).
-
Trapping Agent: Pinacol (1.2 equiv).
-
Solvent: Anhydrous THF (10-15 volumes).
-
Cryostat: Capable of maintaining internal temperature < -70°C.
Step-by-Step Protocol
-
Setup: Charge a dry reactor with anhydrous THF and 3-chloro-5-fluoropyridine under N₂ atmosphere. Cool the internal temperature to -78°C .
-
Deprotonation: Add LDA solution dropwise via cannula or dosing pump.
-
Critical Control: Maintain internal temperature < -70°C. Exotherms > -60°C risk "halogen dance" or nucleophilic attack.
-
Aging: Stir at -78°C for 45–60 minutes to ensure complete lithiation. The species formed is 3-chloro-5-fluoro-4-lithiopyridine .
-
-
Borylation: Add Triisopropyl borate (B(OiPr)₃) dropwise, maintaining T < -70°C.
-
Aging: Stir for 30 minutes at -78°C, then allow the mixture to warm slowly to 0°C over 2 hours.
-
-
In-Situ Esterification (Crucial): Do NOT perform an aqueous acidic workup to isolate the free acid.
-
Add Pinacol (1.2 equiv) dissolved in minimal THF directly to the reaction mixture at 0°C.
-
Add Acetic Acid (1.1 equiv) to neutralize the lithium alkoxides.
-
Stir at room temperature for 12 hours.
-
-
Workup:
-
Filter off the precipitated Lithium salts (LiOAc/Li-Pinacolate complexes).
-
Concentrate the filtrate.
-
Dissolve residue in MTBE or Heptane, wash with water (rapidly) and brine.
-
Crystallize from Heptane/IPA or purify via silica plug (eluting with Hexane/EtOAc).
-
Method B: Continuous Flow Synthesis (Manufacturing Scale)
Recommended for >100g to Kg scale. Solves the instability issue by minimizing residence time of the lithiated species.
Flow Reactor Design
The system utilizes three pumps and two mixing zones.
-
Stream A: 3-Chloro-5-fluoropyridine in THF.
-
Stream B: LiTMP or LDA in THF/Hexane.
-
Stream C: Triisopropyl borate in THF.
Caption: Continuous flow setup for the scalable lithiation-borylation of 3-chloro-5-fluoropyridine. Short residence times (tR) prevent decomposition.
Protocol Parameters[2][6]
-
Temperature: The flow setup allows operation at -40°C to -20°C (vs -78°C in batch) because the unstable lithiated intermediate exists for only seconds.
-
Residence Time (tR):
-
Lithiation (Reactor 1): 10–60 seconds.
-
Borylation (Reactor 2): < 10 seconds (reaction is diffusion controlled).
-
-
Quench: The reactor output flows directly into a stirred vessel containing Pinacol and Acetic Acid in THF/MeOH.
Analytical Data & Quality Control
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity (HPLC) | > 98.0% | C18 Column, ACN/H2O + 0.1% H3PO4 |
| 1H NMR | Consistent with structure | DMSO-d6 or CDCl3 |
| 19F NMR | Single peak (approx -128 ppm) | Internal standard ref |
| Boronic Acid Content | < 2.0% (as impurity) | HPLC (Pinacol ester is target) |
Downstream Application: Suzuki-Miyaura Coupling
When using this building block, standard Suzuki conditions often fail due to base-mediated protodeboronation.
Optimized Coupling Protocol:
-
Catalyst: Pd(dppf)Cl₂·DCM or XPhos Pd G3 (for difficult chlorides).
-
Base: K₃PO₄ (anhydrous) or Cs₂CO₃ . Avoid strong hydroxides (NaOH/KOH) or hydrous conditions if possible.
-
Solvent: 1,4-Dioxane or Toluene (anhydrous).
-
Additives: Addition of CuCl (10 mol%) can sometimes stabilize the transmetallation step for electron-deficient pyridines.
References
- Regioselective Lithiation of Halopyridines: Schlosser, M. et al. "Regioselective derivatization of 3-chloro-5-fluoropyridine." Eur. J. Org. Chem.2004, 23, 4765.
-
Flow Chemistry (Lithiation Scale-up)
-
Protodeboronation Mechanisms
-
Synthesis of Pyridine Boronic Esters
- Industrial Handling of Unstable Boronates: Dunn, P. J. et al. "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH, 2010. (General reference for solvent selection in scale-up).
Sources
Troubleshooting & Optimization
improving yields in 3-Chloro-5-fluoropyridine-4-boronic acid coupling reactions
Status: Active Ticket ID: PYR-4-BOR-OPT Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The "Perfect Storm" of Instability
You are encountering low yields with 3-Chloro-5-fluoropyridine-4-boronic acid because this specific scaffold represents a "perfect storm" of electronic and steric challenges.
Unlike standard phenyl boronic acids, your molecule faces two compounding destabilization factors:
-
Positional Instability: Pyridine-4-boronic acids are inherently unstable. The nitrogen atom renders the ring electron-deficient, increasing the Lewis acidity of the boron center and making it hypersensitive to nucleophilic attack by base (the first step of decomposition).
-
Electronic Activation: The halogens at the 3- and 5-positions (Chloro and Fluoro) are electron-withdrawing groups (EWG). These further pull electron density from the ring, dramatically accelerating protodeboronation (C-B bond cleavage) before the cross-coupling can occur.
This guide provides a self-validating troubleshooting workflow to bypass these intrinsic stability issues.
Module 1: The Failure Mechanism (Why your SM disappears)
User Question: "My starting material is consumed rapidly, but I see only trace product and a new spot that matches the de-boronated pyridine. Why?"
Technical Insight: You are witnessing protodeboronation .[1][2] In standard Suzuki conditions (aqueous base), the base attacks the boron atom to form a boronate "ate" complex. For your specific molecule, the electron-poor pyridine ring stabilizes the negative charge on the carbon atom if the C-B bond breaks. This allows the C-B bond to snap, replaced by a proton from water.
The Trap: The very base required to activate the boron for transmetallation also triggers its destruction.
Diagram: The Protodeboronation Trap vs. Productive Coupling
Caption: Kinetic competition between productive transmetallation (Path A) and destructive protodeboronation (Path B). For 4-pyridyl systems, Path B is kinetically favored unless specific catalysts are used.
Module 2: Catalyst & Ligand Selection
User Question: "I am using Pd(PPh3)4 or Pd(dppf)Cl2. Are these sufficient?"
Recommendation: No. Standard catalysts are too slow. Because your boronic acid decomposes rapidly (t1/2 can be minutes in water/base), you need a catalyst that performs oxidative addition and transmetallation faster than the decomposition rate.
The "Golden" Catalyst System: You require Buchwald-type dialkylbiaryl phosphine ligands . These are bulky (promoting reductive elimination) and electron-rich (promoting oxidative addition).
| Component | Recommendation | Scientific Rationale |
| Pre-catalyst | Pd-G3 or Pd-G4 (e.g., XPhos Pd G3) | Eliminates the induction period required to reduce Pd(II) to Pd(0). Immediate activity is crucial to race against decomposition. |
| Ligand | XPhos or SPhos | SPhos is specifically cited for coupling unstable heteroaryl boronic acids due to its ability to stabilize the Pd center and accelerate the cycle. |
| Alternative | Pd(P(t-Bu)3)2 | Highly active for sterically crowded chlorides (like your 3,5-substituted ring). |
Module 3: Optimized Experimental Protocols
User Question: "What specific conditions should I run to maximize yield?"
We recommend a tiered approach. Start with Protocol A; if decomposition persists, move to Protocol B.
Protocol A: The "Low Water" Method (Standard Optimization)
Uses a highly active catalyst to outrun decomposition.
-
Solvent: 1,4-Dioxane : Water (10:1 ratio). Keep water content minimal.
-
Base: K3PO4 (3.0 equiv). Softer base than carbonates.
-
Catalyst: XPhos Pd G3 (2-5 mol%).
-
Temperature: 80°C (Pre-heat the oil bath; drop the flask in hot to start immediately).
-
Procedure:
-
Charge aryl halide (1.0 eq), boronic acid (1.5 eq), base, and catalyst in a vial.
-
Evacuate/backfill with Argon (3x).
-
Add degassed solvent.
-
Critical Step: Do not stir at RT. Immediately heat to 80°C.
-
Protocol B: The "Anhydrous" Method (For severe instability)
Removes the proton source (water) entirely to stop protodeboronation.
-
Solvent: Anhydrous 1,4-Dioxane or Toluene.
-
Base: CsF (Cesium Fluoride, 3.0 equiv) or K3PO4 (anhydrous, finely ground).
-
Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) OR XPhos Pd G3.
-
Additive: 4Å Molecular Sieves (activated).
-
Mechanism: Fluoride activates the boronic acid (forming a fluoroborate species) without providing the proton required for decomposition.
Module 4: The "Nuclear Option" (Boron Surrogates)
User Question: "I've tried everything, but the free acid just falls apart. What now?"
Recommendation: Stop using the free boronic acid. The free hydroxyl groups on the boron are the liability. Masking them stabilizes the molecule.
Decision Tree: Selecting the Right Boron Species
Caption: Workflow for selecting boronic acid surrogates. MIDA boronates are the gold standard for unstable 2- and 4-pyridyl systems.
The MIDA Solution (Burke's Protocol): MIDA boronates are sp3-hybridized and chemically inert.[3] They do not transmetallate or decompose. Under hydrous basic conditions, they slowly hydrolyze to release the active boronic acid in low concentrations.
-
Why it works: The "slow release" ensures that as soon as a molecule of boronic acid is released, it is immediately consumed by the catalyst before it can decompose.
-
Reference: Gillis, E. P.; Burke, M. D. J.[3] Am. Chem. Soc. 2007, 129, 6716.
FAQ: Troubleshooting Specific Symptoms
Q: I see homocoupling of my aryl halide. What does this mean? A: This indicates the oxidative addition occurred (Pd inserted into the halide), but the transmetallation failed. Your boronic acid likely decomposed before it could react with the Pd-center.[4]
-
Fix: Increase boronic acid equivalents (to 2.0 or 2.5 eq) and switch to the SPhos ligand system.
Q: The reaction turns black immediately. A: This is "Palladium Black" precipitation. Your catalyst is decomposing because it is not being stabilized by the ligand or substrate.
-
Fix: Ensure your ligand:Pd ratio is correct (at least 2:1 for monodentate ligands like SPhos). Switch to a pre-catalyst (Pd-G3) to ensure ligand binding.
Q: Can I use microwave heating? A: Yes, but be careful. Microwave heating is excellent for pushing the coupling reaction (Path A) faster than the thermal decomposition (Path B). However, you must use a "ramp to temperature" setting to avoid overheating the unstable acid before the catalyst is active.
References & Validated Sources
-
Protodeboronation Mechanism:
-
Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters.
-
Note: Defines the specific pH-dependent pathway for pyridine-boronic acid decomposition.
-
-
Ligand Selection (SPhos/XPhos):
-
Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
-
Note: Establishes SPhos as the premier ligand for unstable heteroaryl couplings.
-
-
MIDA Boronate Strategy:
-
Gillis, E. P.; Burke, M. D.[3] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids.
-
Note: The authoritative source for using MIDA esters to stabilize 2- and 4-pyridyl boronates.
-
-
Anhydrous Fluoride Conditions:
-
Knauber, T.; Arikan, F.; Röschenthaler, G.-V.; Gooßen, L. J. Pd-Catalyzed Cross-Coupling of Functionalized Aryl Acid Chlorides with Aryl Boronic Acids.
-
Note: Validates the use of CsF/Anhydrous conditions to bypass water-mediated side reactions.
-
Sources
Technical Support Center: Troubleshooting 3-Chloro-5-fluoropyridine-4-boronic Acid Cross-Coupling
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the Suzuki-Miyaura coupling of 3-Chloro-5-fluoropyridine-4-boronic acid .
This specific substrate presents a "perfect storm" of reactivity challenges. The di-ortho substitution (chloro and fluoro groups) creates massive steric hindrance, physically blocking the palladium center during the transmetalation step. Simultaneously, the highly electronegative halogens and the electron-withdrawing pyridine nitrogen severely deplete electron density at the ipso-carbon. This polarization drastically lowers the activation energy for base-catalyzed C–B bond hydrolysis, making the substrate highly susceptible to rapid protodeboronation[1].
To achieve high yields, you must kinetically favor transmetalation over degradation. The following guide provides the mechanistic rationale and field-proven protocols to solve these issues.
Diagnostic Workflow
Diagnostic workflow for troubleshooting 3-Chloro-5-fluoropyridine-4-boronic acid couplings.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why am I only seeing the protodeboronated byproduct (3-chloro-5-fluoropyridine) and unreacted aryl halide? Mechanistic Cause: You are observing base-catalyzed protodeboronation outcompeting transmetalation. Under standard Suzuki conditions, hydroxide or carbonate ions coordinate to the boron to form a reactive boronate complex. However, because the pyridine ring is highly electron-deficient, the ipso-carbon acts as an excellent leaving group. The C–B bond hydrolyzes rapidly before the bulky Pd(II) intermediate can navigate the steric bulk of the 3-Cl and 5-F groups to undergo transmetalation[1]. Solution: You must lower the reaction temperature to suppress the thermodynamic degradation pathway and switch to a highly active catalyst that can drive transmetalation at room temperature or 40°C.
Q2: The reaction stalls at 20% conversion despite using Pd(PPh3)4. How do I overcome the steric hindrance? Mechanistic Cause: First-generation catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 are insufficient for di-ortho substituted heteroaryls. The steric bulk prevents the formation of the necessary 4-membered cyclic transition state. Solution: Switch to a Buchwald precatalyst, specifically XPhos Pd G3 . The bulky, electron-rich XPhos ligand accelerates reductive elimination and stabilizes the active Pd(0) species. The G3 precatalyst ensures rapid, quantitative generation of the active mono-ligated L1Pd(0) species at room temperature, allowing the coupling to proceed faster than the boronic acid can degrade[2].
Q3: What is the optimal base and solvent system to balance reactivity and stability? Mechanistic Cause: Strong bases (NaOH, Na2CO3) provide a high concentration of hydroxide ions, which directly drives the hydrolytic protodeboronation pathway[1]. Solution: Use mild bases like K3PO4 in a biphasic system (Dioxane/H2O, 4:1). Alternatively, if protodeboronation remains an issue, switch to anhydrous conditions using CsF . Fluoride has a high affinity for boron, forming a reactive fluoroborate that undergoes transmetalation without providing the oxygen-based nucleophiles necessary for hydrolytic cleavage[3].
Q4: My boronic acid mass is correct, but it won't dissolve or react. What's wrong? Mechanistic Cause: Boronic acids readily dehydrate to form cyclic boroxine anhydrides (trimers). These boroxines are highly stable and often insoluble, leading to inaccurate stoichiometry and failed couplings. Solution: Pre-hydrolyze the boronic acid by stirring it in the aqueous solvent mixture for 10 minutes prior to adding the catalyst and aryl halide, or convert the starting material to the more stable pinacol ester (Bpin) prior to the cross-coupling step.
Quantitative Data: Catalyst & Conditions Matrix
The following table summarizes the expected outcomes based on the kinetic competition between transmetalation and protodeboronation for this specific substrate.
| Catalyst System | Base / Solvent | Temp (°C) | Transmetalation Kinetics | Protodeboronation Rate | Expected Yield |
| Pd(PPh3)4 (5 mol%) | Na2CO3 / Dioxane:H2O | 90 | Very Slow | Dominant | < 10% |
| Pd(dppf)Cl2 (5 mol%) | K2CO3 / DMF:H2O | 80 | Slow | High | 15 - 30% |
| XPhos Pd G3 (3 mol%) | K3PO4 / Dioxane:H2O | 40 | Fast | Low | 75 - 90% |
| SPhos Pd G3 (3 mol%) | CsF / Anhydrous Dioxane | 60 | Fast | Very Low | 80 - 95% |
Self-Validating Experimental Protocol
To ensure reproducibility and allow for precise troubleshooting, use the following self-validating methodology using XPhos Pd G3. This protocol utilizes ^19^F NMR as an internal diagnostic tool.
Reagents & Materials:
-
Aryl Halide (Electrophile): 1.0 equivalent
-
3-Chloro-5-fluoropyridine-4-boronic acid: 1.5 equivalents (Causality: The 0.5 eq excess compensates for unavoidable baseline protodeboronation).
-
XPhos Pd G3: 3 mol%
-
K3PO4 (finely milled): 2.0 equivalents
-
Solvent: 1,4-Dioxane / H2O (4:1 v/v), thoroughly sparged with Argon for 15 minutes.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under strict Schlenk conditions, charge an oven-dried reaction vial with the aryl halide, 3-chloro-5-fluoropyridine-4-boronic acid, K3PO4, and XPhos Pd G3.
-
Solvent Addition: Seal the vial with a PTFE septum cap. Remove from the glovebox and inject the degassed Dioxane/H2O mixture via syringe. (Causality: Strict exclusion of oxygen is critical because the active L1Pd(0) generated by the G3 precatalyst is highly susceptible to oxidation, which would stall the reaction and allow protodeboronation to take over).
-
Temperature Control: Stir the reaction vigorously at 40°C for 2 to 4 hours. Do not exceed 60°C. (Causality: Maintaining a low temperature suppresses the activation energy of C-B bond hydrolysis while the highly active XPhos ligand drives transmetalation).
-
Reaction Quench & Extraction: Cool to room temperature, dilute with EtOAc, and wash with water. Extract the aqueous layer twice with EtOAc. Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure.
-
Self-Validation via ^19^F NMR: Before column chromatography, dissolve a crude aliquot in CDCl3 and acquire a ^19^F NMR spectrum.
-
Diagnostic Rationale: The 5-fluoro group provides a perfect quantitative handle without the ionization bias of LC-MS. You will observe distinct chemical shifts for the unreacted boronic acid, the cross-coupled product, and the protodeboronated byproduct (3-chloro-5-fluoropyridine). Integrating these peaks provides an exact mass balance, allowing you to validate if transmetalation or degradation was the dominant pathway.
-
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
-
Cox, P. A., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
Sources
Technical Support Center: Minimizing Homocoupling in Pyridine Boronic Acid Suzuki Couplings
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Suzuki-Miyaura cross-coupling of pyridine boronic acids. These heteroaryl substrates are notoriously challenging due to two competing, highly destructive side reactions: homocoupling (yielding symmetrical bipyridines) and protodeboronation (yielding de-borylated pyridines).
This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you optimize your catalytic cycles and rescue your yields.
Part 1: Mechanistic Insights & Troubleshooting FAQs
Understanding the causality behind catalyst failure is the first step to optimizing your reaction. Here, we address the most common issues encountered with pyridine boronic acids.
Q1: Why does my 2-pyridine boronic acid yield massive amounts of bipyridine (homocoupling) instead of the cross-coupled product? Causality: Homocoupling requires a Pd(II) center that lacks an aryl halide ligand. This rogue Pd(II) species is typically generated in two ways: either by the introduction of oxygen (which oxidizes the active Pd(0) catalyst to a Pd(II) peroxo complex) or by using a Pd(II) precatalyst (like Pd(OAc)₂) without a proper in-situ reduction step[1]. Once this unligated Pd(II) species forms, the pyridine boronic acid undergoes a rapid double transmetalation onto the metal center. Subsequent reductive elimination fuses the two pyridine rings, ejecting the homocoupled bipyridine byproduct and regenerating Pd(0)[2].
Q2: I am also losing my starting material to protodeboronation. How are homocoupling and protodeboronation linked? Causality: They are competing pathways driven by a kinetic imbalance. Pyridine boronic acids—especially 2-pyridyl isomers—are highly unstable in basic, aqueous media because the adjacent nitrogen atom facilitates the fragmentation of a zwitterionic boronate intermediate[3]. If the oxidative addition of your aryl halide to the Pd(0) catalyst is slow (often due to unactivated halides or poor ligand choice), the boronic acid lingers in the basic solution and decomposes via protodeboronation[4]. If a researcher attempts to compensate for this loss by adding excess boronic acid, the artificially high local concentration of the boron species drives the double-transmetalation pathway, triggering massive homocoupling[5].
Q3: What is the optimal catalyst and ligand system to suppress these side reactions? Causality: You must outcompete the side reactions by accelerating the productive cross-coupling cycle. First, use a true Pd(0) source, such as Pd₂(dba)₃, to prevent initial Pd(II)-induced homocoupling[5]. Second, pair it with bulky, highly electron-rich dialkylbiaryl phosphines (e.g., SPhos or XPhos) or PCy₃[6]. These ligands force the formation of a highly reactive, monoligated Pd(0) species that rapidly undergoes oxidative addition. Furthermore, their steric bulk accelerates the final reductive elimination step, ensuring the boronic acid is consumed productively before it has time to decompose or homocouple[7].
Q4: Should I use free pyridine boronic acids, or are protected derivatives better? Causality: Never use free 2-pyridine boronic acids if it can be avoided. Instead, utilize pinacol esters (Bpin) or MIDA boronates[1]. These protected derivatives act as a "slow-release" mechanism. They hydrolyze gradually under the reaction conditions, providing a very low steady-state concentration of the active boronic acid. This low concentration drastically reduces the statistical probability of two boronic acid molecules finding the same Pd(II) center (shutting down homocoupling) while minimizing the pool of free boronic acid susceptible to protodeboronation[5].
Part 2: Pathway Visualization
The following diagram maps the logical flow of the productive catalytic cycle versus the destructive side reactions.
Caption: Competing catalytic cycles in Suzuki-Miyaura coupling highlighting homocoupling pathways.
Part 3: Quantitative Optimization Data
To demonstrate the impact of catalyst and reagent selection, the table below summarizes the expected distribution of products when coupling 2-bromotoluene with various 2-pyridine boron species under different conditions.
| Catalyst System | Ligand | Base / Solvent | Boron Species | Homocoupling (%) | Protodeboronation (%) | Cross-Coupling Yield (%) |
| Pd(OAc)₂ (5 mol%) | PPh₃ | Na₂CO₃ / H₂O-THF | 2-Py-B(OH)₂ | > 25% | > 35% | < 30% |
| Pd(PPh₃)₄ (5 mol%) | None | K₂CO₃ / Dioxane | 2-Py-Bpin | ~ 15% | ~ 20% | 50 - 60% |
| Pd₂(dba)₃ (2 mol%) | PCy₃ | K₃PO₄ / Dioxane-H₂O | 2-Py-Bpin | < 8% | < 10% | 75 - 80% |
| Pd₂(dba)₃ (1.5 mol%) | SPhos | K₃PO₄ / Dioxane-H₂O | 2-Py-Bpin | < 5% | < 5% | > 85% |
| PEPPSI-IPr (2 mol%) | NHC | K₂CO₃ / iPrOH | 2-Py-MIDA | < 2% | < 2% | > 90% |
Part 4: Systematic Troubleshooting Workflow
Use the following decision tree to systematically eliminate the variables causing homocoupling in your specific setup.
Caption: Systematic troubleshooting workflow to eliminate homocoupling in Suzuki-Miyaura reactions.
Part 5: Self-Validating Experimental Protocol
This protocol utilizes a Pd(0)/SPhos system with a pinacol ester to explicitly shut down the pathways leading to homocoupling and protodeboronation. It includes built-in validation steps to ensure the integrity of the inert atmosphere.
Materials Required:
-
Aryl halide (1.0 equiv)
-
2-Pyridine boronic acid pinacol ester (2-Py-Bpin) (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol% Pd)
-
SPhos ligand (3.6 mol%)
-
K₃PO₄ (2.0 equiv, finely ground and dried)
-
Anhydrous 1,4-Dioxane and HPLC-grade Water (4:1 v/v)
Step-by-Step Methodology:
-
Solvent Degassing (Critical Step): Combine 1,4-Dioxane and Water in a 4:1 ratio. Sparge the mixture with high-purity Argon for at least 30 minutes. Causality: Rigorous removal of dissolved O₂ prevents the oxidation of Pd(0) to Pd(II), entirely cutting off the primary homocoupling pathway.
-
Dry Reagent Loading: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, 2-Py-Bpin, and K₃PO₄. Causality: K₃PO₄ is a mild base. It is strong enough to activate the boronate for transmetalation but weak enough to prevent the rapid zwitterionic fragmentation (protodeboronation) seen with NaOH or KOH.
-
Catalyst Loading: Add Pd₂(dba)₃ and SPhos to the Schlenk tube.
-
Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times.
-
Solvent Addition: Under a positive pressure of Argon, add the degassed Dioxane/Water mixture via a gas-tight syringe.
-
Reaction Initiation: Place the Schlenk tube in a preheated oil bath at 90 °C. Stir vigorously for 4–12 hours.
-
Self-Validation Check (LC-MS): At the 2-hour mark, pull a 10 µL aliquot under Argon flow. Dilute in MeCN and run an LC-MS.
-
Validation Pass: You should observe the mass of the cross-coupled product. The absence of a peak at m/z corresponding to the symmetric bipyridine validates that your degassing was successful and the SPhos ligand is efficiently driving oxidative addition.
-
Validation Fail: If a bipyridine mass peak is present, your system has an oxygen leak or your Pd₂(dba)₃ has degraded to Pd(II) during storage. Abort, acquire fresh catalyst, and check your Schlenk line seals.
-
References
1.[2] BenchChem Technical Support. Minimizing Homocoupling in Suzuki-Miyaura Coupling. BenchChem. 2.[5] BenchChem Technical Support. Strategies to minimize homocoupling in Suzuki reactions. BenchChem. 3.[7] Billingsley, K. L., & Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. 4.[4] BenchChem Technical Support. Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands. BenchChem. 5.[1] Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 6.[6] Royal Society of Chemistry. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. RSC Books. 7.[3] ResearchGate. In situ Formation and Reaction of 2-Pyridylboronic Esters. ResearchGate.
Sources
Technical Support Center: 3-Chloro-5-fluoropyridine-4-boronic Acid Stability
Stabilizing 3-Chloro-5-fluoropyridine-4-boronic acid in basic conditions is a classic "high-stakes" challenge in heterocyclic chemistry. This molecule sits at the intersection of two instability vectors: it is a 4-pyridyl boronic acid (inherently prone to protodeboronation) and it possesses electron-withdrawing halogens at the 3- and 5-positions, which stabilize the pyridyl anion intermediate, effectively accelerating the decomposition pathway.
Below is the technical support guide designed for researchers facing yield loss and decomposition with this specific reagent.
Part 1: The Core Problem (Mechanism of Failure)
Why is my reagent disappearing? The primary failure mode for 3-Chloro-5-fluoropyridine-4-boronic acid in basic media is protodeboronation . Unlike phenylboronic acids, the 4-pyridyl nitrogen renders the ring electron-deficient. When you add a base (essential for the Suzuki-Miyaura transmetallation step), you form a boronate "ate" complex.
In this specific molecule, the 3-Cl and 5-F substituents exert a strong inductive effect ($ -I $), which stabilizes the negative charge developing on the C4 carbon during C-B bond cleavage. This makes the decomposition pathway kinetically competitive with, or even faster than, the desired cross-coupling.
Pathway Visualization: Coupling vs. Decomposition
Caption: The "Race Condition": The activated boronate complex must undergo transmetallation before it collapses into the deboronated byproduct.
Part 2: Stabilization Protocols (The "Survival" Guide)
Do not treat this reagent like a standard phenylboronic acid. You must use one of the following three strategies to bias the reaction kinetics in favor of coupling.
Strategy A: The "Slow-Release" Protocol (Recommended)
Best for: Scale-up, difficult couplings, and storage.
This strategy masks the boronic acid as a MIDA (N-methyliminodiacetic acid) boronate . The MIDA ester is stable to air and chromatography.[1] Under aqueous basic conditions, it hydrolyzes slowly, keeping the concentration of the unstable free boronic acid low. This prevents the "flooding" of the system that leads to rapid decomposition [1].
-
Reagent: 3-Chloro-5-fluoropyridine-4-MIDA boronate.
-
Base:
(3.0 equiv). -
Solvent: Dioxane :
(5:1). -
Temperature: 60°C – 80°C.
-
Why it works: The rate of hydrolysis (
) is tuned to match the rate of transmetallation ( ), ensuring the unstable species is consumed by the catalyst immediately upon generation.
Strategy B: The "Sprint" Protocol (High Activity)
Best for: Small scale screening when MIDA preparation is not feasible.
If you must use the free acid or pinacol ester, you must accelerate the cross-coupling step to outrun decomposition. You need a bulky, electron-rich ligand to facilitate rapid oxidative addition and transmetallation.
-
Catalyst System:
(2 mol%) + XPhos or SPhos (4-8 mol%). -
Base:
or (Avoid strong bases like NaOH). -
Solvent:
or (Alcoholic solvents can sometimes assist, but strictly anhydrous conditions with CsF are often safer for extreme instability). -
Technique: Pre-heat the aryl halide and catalyst mixture before adding the boronic acid. Add the boronic acid in portions or via syringe pump to simulate "slow release."
Strategy C: Anhydrous Activation
Best for: Substrates sensitive to hydrolysis.
Eliminate the proton source (water) entirely to shut down the protodeboronation pathway.
-
Base: CsF (Cesium Fluoride) or Ag2O (Silver Oxide).
-
Solvent: Anhydrous DME (Dimethoxyethane) or Toluene.
-
Mechanism: Fluoride activates the boron (forming a fluoroborate species) without generating the high concentration of hydroxide ions that often catalyze deboronation in aqueous media.
Part 3: Decision Matrix & Troubleshooting
Method Selection Flowchart
Caption: Decision tree for selecting the optimal coupling protocol based on reagent availability and lab capabilities.
Troubleshooting FAQs
Q1: My reaction mixture turned black immediately, and I have 0% yield. What happened? A: Immediate blackening usually indicates "Pd black" precipitation. This happens when the catalytic cycle stalls. In your case, the boronic acid likely decomposed (protodeboronated) before it could transmetallate. The palladium, having nothing to react with, aggregated.
-
Fix: Switch to Strategy A (MIDA) or increase catalyst loading and use a more active ligand like XPhos to speed up the reaction.
Q2: I see a large peak in LCMS corresponding to 3-chloro-5-fluoropyridine (M-B(OH)2). A: This is the direct evidence of protodeboronation. The C-B bond broke, and a proton from water or solvent replaced it.[2][3]
-
Fix: If using aqueous base, switch to Strategy C (Anhydrous CsF) . If you must use water, lower the temperature (if possible) or use the MIDA boronate.
Q3: Can I store the free boronic acid in DMSO or Methanol? A: NO. 4-Pyridyl boronic acids are unstable in solution, especially in protic solvents or solvents with Lewis basicity that can coordinate to boron.
-
Fix: Store as a solid at -20°C under Argon. If you need a stock solution, prepare it immediately before use. For long-term storage, convert it to the Pinacol ester or, ideally, the MIDA boronate .
Q4: Which base is "safest" for this unstable acid? A: See the comparison table below.
Base & Additive Comparison Table
| Base / Additive | Suitability | Mechanism / Notes |
| K3PO4 (Potassium Phosphate) | High | Mild buffering capacity. Standard for MIDA release. |
| CsF (Cesium Fluoride) | High | Allows anhydrous coupling. Forms stable fluoroborate intermediate. |
| Na2CO3 / K2CO3 | Medium | Often too basic; accelerates deboronation in aqueous systems. |
| NaOH / KOH | Low | Strong base; causes rapid decomposition of 4-pyridyl boronates. |
| Cu(OAc)2 (Additive) | Specialized | Copper salts can mediate coupling of unstable 2-pyridyl boronates; may help here by facilitating transmetallation [2]. |
References
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.[4] Link
-
Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Magnetically Distinct from Boronic Acids. Journal of the American Chemical Society.[4] Link
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[4] Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link
Sources
overcoming steric hindrance in 3-Chloro-5-fluoropyridine-4-boronic acid reactions
Topic: Troubleshooting 3-Chloro-5-fluoropyridine-4-boronic Acid Reactions
Executive Summary: The "Kinetic Trap"
User Profile: Medicinal Chemists, Process Chemists Molecule: 3-Chloro-5-fluoropyridine-4-boronic acid (and related 3,5-dihalo-4-pyridyl boronates). The Core Problem: This substrate presents a classic kinetic trap .
-
Steric Hindrance: The Chlorine (C3) and Fluorine (C5) atoms create a "steric wall" around the Boron (C4), significantly slowing down the transmetallation step of the catalytic cycle.
-
Electronic Instability: The electron-withdrawing nature of the pyridine ring, amplified by the halogens, makes the C–B bond highly susceptible to protodeboronation (hydrolysis of the C–B bond to C–H).
The Result: The boronic acid decomposes (protodeboronates) faster than it can couple with the palladium catalyst. To succeed, you must accelerate the coupling rate (
Part 1: Diagnostic & Troubleshooting Modules
Module 1: The Reaction Turns Black/Precipitates Immediately (Protodeboronation)
Symptom: The reaction mixture darkens rapidly, or analysis shows the formation of 3-chloro-5-fluoropyridine (the deboronated byproduct) instead of the product.
| Root Cause | Technical Explanation | Corrective Action |
| Aqueous Base Instability | Water is a reactant in the protodeboronation mechanism. Under basic conditions, the boronic acid forms a boronate anion, which is prone to ipso-protonation by water.[1] | Switch to Anhydrous Conditions. Use anhydrous bases like CsF or K₃PO₄ in dry solvents (Dioxane or Toluene). Avoid aqueous carbonate bases (Na₂CO₃/K₂CO₃). |
| Slow-Release Failure | High concentration of free boronic acid increases the likelihood of side reactions. | Use MIDA Boronates. Convert the acid to a MIDA (N-methyliminodiacetic acid) boronate. This slowly releases the active species, keeping its standing concentration low.[1] |
| Temperature Ramp | Slow heating allows decomposition to occur before the catalyst is active. | Flash Heating. Introduce the substrate to a pre-heated block or use Microwave irradiation to reach active temperature ( |
Module 2: No Conversion / Starting Material Recovery (Steric Failure)
Symptom: The boronic acid remains intact (or slowly decomposes), but the aryl halide partner does not react.
| Root Cause | Technical Explanation | Corrective Action |
| Ligand Sterics | Standard ligands (PPh₃, dppf) cannot accommodate the bulk of the 3,5-disubstituted pyridine and the coupling partner during transmetallation. | Use Dialkylbiaryl Phosphines. Switch to SPhos (highly active, stable) or XPhos (extreme steric tolerance). These ligands create a "pocket" that facilitates coupling of hindered substrates.[1] |
| Catalyst Activation | Pd(II) precatalysts (like Pd(OAc)₂) require reduction to Pd(0) to enter the cycle. Hindered substrates may inhibit this activation.[1] | Use Pre-Formed Pd(0) Sources. Use Pd-G3/G4 Buchwald Precatalysts (e.g., XPhos Pd G4). These generate the active monoligated Pd(0) species immediately upon heating. |
Part 2: The "Golden Standard" Protocol
Designed to minimize water contact and maximize transmetallation speed.
Reagents:
-
Substrate A: Aryl Halide (1.0 equiv)[2]
-
Substrate B: 3-Chloro-5-fluoropyridine-4-boronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G4 (2–5 mol%)
-
Base: Anhydrous K₃PO₄ (3.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure:
-
Drying: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon/Nitrogen.
-
Solids: Add the Aryl Halide, Boronic Acid, XPhos Pd G4 , and finely ground anhydrous K₃PO₄ to the vial.
-
Tip: If the boronic acid is older than 3 months, recrystallize it or use 2.0 equivalents.[1]
-
-
Purge: Cap the vial and purge with inert gas (vac/fill x3).
-
Solvation: Add anhydrous 1,4-Dioxane via syringe. Do not add water.[1]
-
Activation:
-
Method A (Preferred): Place immediately into a pre-heated oil bath at 100°C .
-
Method B (Microwave): Ramp to 110°C over 1 min, hold for 30–60 min.
-
-
Workup: Filter through a celite pad (eluting with EtOAc) to remove phosphate salts before aqueous wash. This prevents emulsion formation.[1]
Part 3: Mechanistic Visualization
Diagram 1: The Kinetic Competition
This diagram illustrates why standard conditions fail and how the optimized protocol shifts the balance.
Caption: The "Kinetic Trap": Standard conditions favor Path A due to the instability of the boronate. Optimization blocks Path A (anhydrous) and accelerates Path B (specialized ligands).
Diagram 2: Troubleshooting Decision Matrix
A logic flow for researchers encountering failure.
Caption: Diagnostic workflow based on crude reaction analysis.
References
-
Kinetic Studies on Protodeboronation: Cox, P. A., et al. (2016).[1][3] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[1][3] [Link]
-
Buchwald Precatalysts for Hindered Substrates: Bruno, N. C., et al. (2013).[1] Design and Synthesis of an Exceptionally Stable and Highly Active Single-Component N-Heterocyclic Carbene–Palladium Precatalyst. Chemical Science, 4(3), 916-920.[1] [Link]
-
Anhydrous Conditions for Unstable Boronates: Kinzel, T., et al. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14052–14054.[1] [Link]
-
MIDA Boronates as Slow-Release Reagents: Knapp, D. M., et al. (2010).[1] MIDA Boronates are Hydrolytically Stable and Can Be Used for the Suzuki-Miyaura Coupling of Unstable Boronic Acids. Journal of the American Chemical Society, 132(34), 12048–12069.[1] [Link]
Sources
Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Unstable Boronic Acids
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in the Suzuki-Miyaura cross-coupling (SMC) of unstable boronic acids, such as 2-heteroaryls and polyfluoroaryls. The most common symptom reported is a near-total recovery of the des-borylated starting material (the protoarene) and zero cross-coupled product.
This guide deconstructs the causality behind this failure, explains the mechanistic paradox of base selection, and provides field-proven alternative base strategies and self-validating protocols to rescue your reactions.
The Mechanistic Paradox: Why Bases Destroy What They Activate
In standard SMC protocols, an aqueous or strong inorganic base (e.g., NaOH, Na₂CO₃) is essential. The base coordinates to the empty p-orbital of the boron atom, converting the neutral boronic acid into a nucleophilic, tetrahedral boronate anion
However, this exact base-activation step is the Achilles' heel for unstable substrates. If the aryl group is highly electron-deficient (e.g., polyfluoroaryl) or contains a heteroatom capable of stabilizing an adjacent negative charge (e.g., 2-pyridyl), the C–B bond becomes highly polarized. When a strong base forms the boronate anion in the presence of water, it inadvertently triggers rapid hydrolytic cleavage of the C–B bond. This side reaction is known as base-catalyzed protodeboronation [2][3].
Logical relationship between base-catalyzed protodeboronation and transmetalation.
Troubleshooting FAQs: Base Selection & Strategy
Q: Why is my 2-pyridylboronic acid yielding only pyridine, even with 3 equivalents of Na₂CO₃? A: You are experiencing rapid base-catalyzed protodeboronation. At 70 °C in aqueous conditions, the half-life of 2-pyridylboronic acid is less than a minute[4]. Strong bases like Na₂CO₃ accelerate the formation of the unstable boronate anion, which immediately collapses into pyridine and boric acid before the palladium catalyst can intercept it for transmetalation.
Q: What are the best alternative bases for highly unstable boronic acids? A: To outcompete protodeboronation, you must decouple the base's strength from the transmetalation rate. We recommend two primary alternatives:
-
Fluoride Sources (CsF, KF): In anhydrous conditions, fluoride acts as an excellent alternative base. It possesses a high affinity for boron, forming a fluoroboronate
. This species transmetalates efficiently but is significantly less prone to hydrolytic cleavage because water is entirely excluded from the system[2]. -
Mild Phosphate Bases (K₃PO₄): K₃PO₄ is a moderately strong, non-nucleophilic base. When used in biphasic systems (e.g., Toluene/H₂O), it maintains a lower effective concentration of hydroxide ions in the organic phase, slowing down protodeboronation while still supporting transmetalation[4].
Q: I switched to K₃PO₄ but still see degradation. What is the ultimate failsafe? A: The "Slow-Release" Strategy using MIDA boronates. Instead of adding the free boronic acid, you use an N-methyliminodiacetic acid (MIDA) protected boronate. The sp³-hybridized boron is completely stable to anhydrous cross-coupling conditions. By using a mild aqueous base like K₃PO₄, the MIDA group is slowly hydrolyzed, releasing the free boronic acid dropwise into the reaction. This keeps the steady-state concentration of the unstable boronic acid extremely low, ensuring that every molecule generated is immediately consumed by the palladium catalyst rather than degrading.
Quantitative Data: Substrate Instability
Understanding the half-life of your specific substrate under basic conditions is critical for selecting the correct base.
| Boronic Acid Type | Example Substrate | Estimated Half-Life (Basic Aqueous) | Recommended Alternative Base / Strategy |
| 2-Heteroaryl | 2-Pyridylboronic acid | ~25-50 seconds (pH 7, 70 °C) | K₃PO₄ (with MIDA boronate slow-release) |
| Polyfluoroaryl | Pentafluorophenylboronic acid | Minutes (pH > 10) | CsF or KF (Strictly anhydrous conditions) |
| 5-Membered Heteroaryl | 5-Thiazolylboronic acid | ~25-50 seconds (pH 7, 70 °C) | K₃PO₄ or organic bases (Et₃N) |
| Electron-rich Heteroaryl | 2-Furylboronic acid | ~1 hour (pH 13, 70 °C) | K₂CO₃ (Biphasic) or CsF |
(Data derived from kinetic studies on heterocyclic boronic acids[4])
Self-Validating Experimental Protocol
To ensure trustworthiness in your methodology, a protocol must be self-validating. This means incorporating internal checks to verify that the absence of product is due to a specific failure point (e.g., catalyst death vs. protodeboronation). Below is the optimized workflow for the Slow-Release Suzuki Coupling of 2-Pyridyl MIDA Boronate using K₃PO₄ .
Step-by-step experimental workflow for Suzuki coupling of unstable boronic acids.
Step-by-Step Methodology:
-
Reagent Preparation (The Control Check): Ensure your aryl halide is highly pure. Self-Validation Step: Set up a parallel control reaction using a stable boronic acid (e.g., phenylboronic acid) to validate that your Pd catalyst and K₃PO₄ base are active. If the control fails, your catalyst is dead; if the control succeeds but your 2-pyridyl fails, protodeboronation is the culprit.
-
Reaction Assembly: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine the aryl halide (1.0 equiv), 2-pyridyl MIDA boronate (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos ligand (4 mol%), and anhydrous K₃PO₄ (3.0 equiv)[4].
-
Solvent Degassing & Addition: Add a solvent system of Toluene/H₂O (10:1 v/v). Causality Note: The small amount of water is strictly controlled to slowly hydrolyze the MIDA ester. Thoroughly degas the mixture via three freeze-pump-thaw cycles. Oxygen must be excluded to prevent Pd(0) oxidation and subsequent boronic acid homocoupling[5].
-
Catalytic Coupling: Heat the reaction to 80 °C with vigorous stirring. The K₃PO₄ will slowly deprotect the MIDA boronate, releasing 2-pyridylboronic acid at a rate matching the transmetalation cycle.
-
In-Process Monitoring (LC-MS): At 2 hours, sample the organic layer. You should observe the cross-coupled product. If you observe a massive spike in pyridine (the protodeboronation product) and unreacted aryl halide, your water ratio is too high, causing premature MIDA hydrolysis.
-
Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, filter, and purify via silica gel chromatography.
References
*[2] Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
*[5] Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
*[1] Title: Suzuki reaction Source: Wikipedia URL: [Link]
*[3] Title: Protodeboronation Source: Wikipedia URL: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
Technical Support Center: Troubleshooting the Removal of Boronic Acid Byproducts
Welcome to the technical support center dedicated to addressing a persistent challenge in modern organic synthesis: the removal of unreacted boronic acids and their byproducts from reaction mixtures. This guide is designed for researchers, medicinal chemists, and process development scientists who frequently employ boronic acids, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
The presence of residual boronic acids is not merely a question of product purity; arylboronic acids are now considered potentially genotoxic impurities (PGIs), making their effective removal a critical regulatory and safety requirement in pharmaceutical development.[1] This guide provides a series of troubleshooting protocols and frequently asked questions, grounded in chemical principles, to help you achieve the highest purity for your target compounds.
Troubleshooting Guide: Purification Methodologies
The optimal purification strategy depends on the physicochemical properties of your desired product, the nature of the boronic acid impurity, and the scale of your reaction. Below are detailed guides for the most common and effective removal techniques.
Aqueous Liquid-Liquid Extraction (Acid-Base Wash)
Principle: This is often the first and most straightforward method to attempt. Boronic acids (R-B(OH)₂) are Lewis acids and can be deprotonated under basic conditions to form the corresponding water-soluble boronate salts (R-B(OH)₃⁻). This allows for their selective extraction from an organic phase into an aqueous basic solution.[2][3][4]
Step-by-Step Protocol:
-
Following the completion of the reaction, dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with an aqueous basic solution, such as 1 M NaOH, 1 M KOH, or a saturated NaHCO₃ solution.[2][3] The number of washes (typically 2-3) depends on the amount and pKa of the boronic acid.
-
Separate the aqueous layer.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Assess the purity of the crude product by an appropriate analytical method (TLC, LC-MS, ¹H NMR) to confirm the removal of the boronic acid.
Troubleshooting:
-
Question: The boronic acid impurity is still present in my organic layer after multiple basic washes. What's wrong?
-
Answer:
-
Insufficient Base: The pH of the aqueous layer may not be high enough to fully deprotonate the boronic acid. This can be an issue with sterically hindered or electron-deficient boronic acids. Try using a stronger base (e.g., switch from NaHCO₃ to 1 M NaOH) or increase the number of washes.
-
Emulsion Formation: Emulsions can trap impurities in the organic layer. To break an emulsion, try adding brine or filtering the entire mixture through a pad of Celite.
-
Product Acidity: If your desired product is also acidic and forms a salt under basic conditions, it may be extracted into the aqueous layer along with the impurity, leading to yield loss. In this case, this method is unsuitable, and you should consider an alternative like scavenger resins or chromatography.
-
-
Scavenger Resins (Solid-Phase Extraction)
Principle: Scavenger resins are functionalized solid supports designed to covalently bind and remove specific classes of compounds from solution. This method is highly selective and can be very effective for removing trace amounts of impurities to meet stringent purity requirements.
-
Diol-based Resins: These resins contain cis-diol functionalities. Boronic acids react reversibly with cis-diols under neutral or alkaline conditions to form stable five- or six-membered cyclic boronate esters, thus immobilizing the impurity on the solid support.[5][6][7]
-
Diethanolamine (DEAM) Resins: Polystyrene-supported diethanolamine is particularly effective at sequestering boronic acids through the formation of a stable complex.[1][8][9]
Step-by-Step Protocol (Batch Mode):
-
Dissolve the crude reaction mixture in a suitable organic solvent.
-
Add the scavenger resin (typically 2-4 equivalents relative to the theoretical amount of the boronic acid impurity).
-
Stir the suspension at room temperature or with gentle heating for a period ranging from 1 to 16 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Filter the mixture to remove the resin.
-
Wash the collected resin with a fresh portion of the solvent to ensure complete recovery of the product.
-
Combine the filtrate and washes, and concentrate under reduced pressure.
Workflow for Boronic Acid Removal using Scavenger Resin
Caption: General workflow for impurity removal using a scavenger resin.
Troubleshooting:
-
Question: Scavenging is incomplete, and I still see the boronic acid impurity.
-
Answer: Increase the equivalents of the scavenger resin, extend the reaction time, or gently heat the mixture (e.g., to 40 °C) to improve the kinetics of binding. Ensure the chosen solvent properly swells the resin and solubilizes your material.
-
-
Question: My product yield is low after using the scavenger resin.
-
Answer: Your product may have a functional group (e.g., a cis-diol) that also reacts with the resin. If this is the case, this specific type of scavenger is not suitable. Also, ensure you thoroughly wash the resin after filtration to recover all of the adsorbed product.
-
Column Chromatography
Principle: Chromatographic separation relies on the differential partitioning of components between a stationary phase and a mobile phase. While effective, separating boronic acids on standard silica gel can be challenging.
Methodologies:
-
Normal-Phase Chromatography (Silica Gel): Boronic acids are often polar and can exhibit poor peak shape (streaking) or irreversibly bind to silica gel, leading to low recovery.[4][10] Success often requires careful optimization of the eluent system.
-
Expert Tip: To improve separation, consider using a more polar solvent system (e.g., CH₂Cl₂/MeOH instead of Hexane/EtOAc) to help elute the boronic acid.[3][11] Sometimes, adding a small amount of acetic acid to the eluent can improve the peak shape of acidic compounds, provided your target molecule is stable.
-
-
Reverse-Phase Chromatography (C18): This can be an excellent alternative, especially for polar compounds.[12] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or TFA.
-
Modified Silica Gel: For boronic esters (e.g., pinacol esters), which can hydrolyze on silica, using silica gel pre-treated with boric acid can suppress this decomposition and lead to better purification outcomes.[13][14]
Troubleshooting:
-
Question: My boronic acid co-elutes with my product on silica gel.
-
Answer: Optimize the solvent system. Try a different solvent combination entirely or use a gradient elution. If your product is significantly less polar, a simple filtration through a plug of silica gel might be sufficient to retain the more polar boronic acid while the product passes through.[2]
-
-
Question: My compound appears to be decomposing on the column.
-
Answer: Boronic acids and esters can be sensitive to the acidic nature of silica gel. Consider deactivating the silica with a base (like triethylamine) if your compound is basic, or switch to a less acidic stationary phase like alumina. Alternatively, reverse-phase chromatography is often gentler.
-
Complexation and Crystallization/Precipitation
Principle: This technique involves selectively derivatizing the boronic acid to form an insoluble complex that can be easily removed by filtration. A classic method is the formation of a stable, crystalline adduct with diethanolamine.[4][10][15]
Step-by-Step Protocol (Diethanolamine Adduct Formation):
-
Dissolve the crude mixture in a suitable solvent (e.g., ether, ethyl acetate).
-
Add diethanolamine (1.0-1.2 equivalents relative to the boronic acid).
-
Stir the mixture. The diethanolamine-boronic acid adduct will often precipitate as a crystalline solid.
-
Filter the mixture to remove the solid adduct.
-
The filtrate contains the purified product, which can be recovered by concentrating the solvent.
Troubleshooting:
-
Question: The diethanolamine adduct is not precipitating.
-
Answer: The adduct's solubility depends on the solvent and the structure of the boronic acid. Highly polar boronic acids may form adducts that are soluble in common organic solvents. Try concentrating the solution or adding an anti-solvent (like hexanes) to induce precipitation. This method is generally more effective for less polar boronic acids.[10]
-
Comparative Overview of Purification Methods
| Method | Selectivity | Scalability | Speed | Cost | Key Consideration |
| Aqueous Extraction | Moderate | High | Fast | Low | Product must be stable to base and not have acidic functional groups. |
| Scavenger Resins | High | High | Moderate | High | Potential for product to also bind to the resin. |
| Chromatography | High | Low-Moderate | Slow | Moderate | Can be challenging; requires significant method development. |
| Complexation | High | Moderate | Fast | Low | Dependent on the formation of an insoluble adduct. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the best purification method to start with? A1: The choice depends on your product's properties. Use the following decision tree as a starting point.
Decision Workflow for Boronic Acid Purification
Caption: A decision tree to guide the selection of a purification strategy.
Q2: Besides unreacted starting material, what other boronic byproducts should I look for? A2: Common byproducts include homo-coupled species (from the coupling of two boronic acid molecules) and protodeborylated arenes, where the boronic acid group is replaced by a hydrogen atom.[11] These impurities often have polarities similar to the starting boronic acid and can typically be removed using the same methods.
Q3: Can I just decompose the excess boronic acid instead of removing it? A3: Yes, this can be a viable strategy. Protodeboronation (replacement of the -B(OH)₂ group with -H) can often be promoted by extending the reaction time under the basic conditions of the Suzuki coupling or by heating with aqueous hydroxide.[1] The resulting simple arene byproduct may be less polar and more volatile, making it easier to remove via chromatography or evaporation than the original boronic acid.
Q4: Why are boronic acids considered potentially genotoxic? A4: Some studies have shown that arylboronic acids can exhibit weak mutagenic activity in microbial assays.[1] This has led regulatory agencies to classify them as a potential risk, requiring their levels in active pharmaceutical ingredients (APIs) to be controlled to very low (ppm) levels. This underscores the importance of developing robust and validated purification methods.
References
-
Khan, R. A., et al. (2016, July 18). How to purify boronic acids/boronate esters? ResearchGate. Retrieved March 7, 2026, from [Link]
-
Organic Chemistry Portal. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved March 7, 2026, from [Link]
-
Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help! r/chemistry. Retrieved March 7, 2026, from [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Journal of Synthetic Organic Chemistry, Japan, 70(9), 993-994. Retrieved March 7, 2026, from [Link]
-
Reddit. (2017, December 19). Purification of boronic acids? r/chemistry. Retrieved March 7, 2026, from [Link]
-
Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2012, September 15). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process? Retrieved March 7, 2026, from [Link]
-
Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids. Retrieved March 7, 2026, from [Link]
-
Reddit. (2025, November 8). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Retrieved March 7, 2026, from [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved March 7, 2026, from [Link]
-
Liu, Z., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. International Journal of Molecular Sciences, 14(10), 20520–20541. Retrieved March 7, 2026, from [Link]
-
Amerigo Scientific. (n.d.). Boronic Acid Affinity Chromatography Resin. Retrieved March 7, 2026, from [Link]
-
G-Biosciences. (n.d.). Immobilized boronic acid resin for the purification of small molecules. Retrieved March 7, 2026, from [Link]
Sources
- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acid Affinity Chromatography Resin - Amerigo Scientific [amerigoscientific.com]
- 7. Immobilized boronic acid resin for the purification of small molecules [gbiosciences.com]
- 8. suprasciences.com [suprasciences.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. waters.com [waters.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Technical Support Center: Optimization of 3-Chloro-5-fluoropyridine-4-boronic Acid Coupling
Executive Summary: The "4-Pyridyl Paradox"
Current Status: OPEN TICKET Subject: 3-Chloro-5-fluoropyridine-4-boronic acid (CAS: N/A for specific isomer, generic class reference) Severity: High (Reaction Failure / Low Yield)
The Core Problem: You are facing a kinetic dilemma known as the "4-Pyridyl Paradox."
-
Steric Hindrance: The Chlorine (C3) and Fluorine (C5) atoms flank the boronic acid (C4). This "ortho-di-substitution" creates a massive steric wall, requiring high thermal energy (>80°C) to force the palladium catalyst to undergo transmetallation.
-
Thermal Instability: The pyridine ring is electron-deficient, a property amplified by the electronegative F and Cl atoms. This makes the C-B bond highly susceptible to protodeboronation (hydrolysis), a pathway that is accelerated by heat and base .
The Result: If you heat it, the starting material decomposes before it couples. If you don't heat it, the catalyst cannot access the boron center.
Module 1: The Temperature-Stability Trade-off
To solve this, you must visualize the competition between two reaction rates: Cross-Coupling (
Mechanism of Failure: Protodeboronation
In the presence of base and water (standard Suzuki conditions), the boronic acid forms a boronate anion. In electron-deficient systems like yours, this anion is unstable and rapidly collapses, replacing the
Figure 1: The Kinetic Trap.[1] The rate of decomposition (
Module 2: Troubleshooting Guide & FAQs
Scenario A: "I see full consumption of starting material, but only 10% product and 90% de-boronated pyridine."
Diagnosis: Your reaction temperature is too high relative to the catalyst's activity. The boronic acid decomposed before the Pd could find it. Immediate Fix:
-
Lower Temperature: Drop to 60°C.
-
Switch Ligand: You need a ligand that is exceptionally bulky and electron-rich to speed up transmetallation. Switch from
or dppf to XPhos or SPhos . -
Anhydrous Conditions: Switch to anhydrous 1,4-dioxane or toluene. Use CsF or
(anhydrous) instead of aqueous carbonate bases to starve the protodeboronation pathway of water.
Scenario B: "The reaction is stalled. Starting material is intact, but no product forms."
Diagnosis: The catalyst is inactive. The steric barrier of the 3-Cl, 5-F substituents is preventing transmetallation at your current temperature. Immediate Fix:
-
Pre-activation: Do not mix everything at once. Heat the Aryl Halide + Pd Catalyst + Ligand + Base first for 15 minutes to ensure the active Pd(0) species is generated.
-
Slow Addition Protocol: (See Module 3). This allows you to use high heat (to overcome sterics) without decomposing the reagent.
Scenario C: "Can I use microwave heating?"
Answer: Yes, but with caution. Microwave heating is excellent for this substrate because it ramps temperature instantly.
-
Protocol: 100°C for 10 minutes.
-
Why: You are trying to force the coupling reaction to finish in minutes, "outrunning" the decomposition.
-
Risk: If it fails, you will have 100% tar. Only use this for small-scale screening.
Module 3: Optimized Protocols
Protocol 1: The "Slow Addition" Method (High Reliability)
Best for scale-up or when standard methods fail.
Concept: By keeping the concentration of the boronic acid extremely low at any given second, you minimize second-order decomposition pathways and ensure that as soon as a boronic acid molecule enters the flask, it is immediately grabbed by the catalyst.
Reagents:
-
Boronic Acid: 1.5 - 2.0 equiv (dissolved in solvent)
-
Catalyst:
(2 mol%) + XPhos (4-8 mol%) (Buchwald G3/G4 precatalysts are preferred). -
Base:
(3.0 equiv, 0.5M in water/dioxane mix). -
Solvent: 1,4-Dioxane or Toluene/Water (4:1).
Step-by-Step:
-
Charge the Flask: Add Aryl Halide, Catalyst, Ligand, and Base to the reaction vessel.
-
Heat: Bring this mixture to 80-90°C . (Yes, high heat is safe because the unstable boronic acid isn't there yet).
-
Prepare Feed: Dissolve the 3-Chloro-5-fluoropyridine-4-boronic acid in anhydrous dioxane in a syringe.
-
The Drop: Using a syringe pump, add the boronic acid solution to the hot reaction mixture slowly over 1-2 hours .
-
Cook: Stir for an additional 30 minutes after addition is complete.
Protocol 2: The "Anhydrous Fluoride" Method
Best for small scale or when water strictly forbidden.
Concept: Fluoride (
Data Comparison: Base Selection
| Base System | Solvent | Temp | Yield | Note |
| DME/H2O | 80°C | <15% | Massive protodeboronation. | |
| Dioxane | 60°C | 45% | Moderate success, requires excess Boron. | |
| CsF (solid) | Toluene (dry) | 90°C | 82% | Optimal. Minimal decomposition. |
Step-by-Step:
-
Mix Aryl Halide (1.0 eq), Boronic Acid (1.5 eq), CsF (3.0 eq) .
-
Add Pd(OAc)2 (5 mol%) and XPhos (10 mol%) .
-
Add dry Toluene (0.2 M concentration).
-
Heat to 90°C under Argon/Nitrogen.
Module 4: Advanced Alternatives (When Optimization Fails)
If the 3-Cl-5-F-pyridine-4-boronic acid is simply too unstable, you must change the reagent class.
MIDA Boronates
N-Methyliminodiacetic acid (MIDA) boronates are slow-release reagents.[2] Under standard Suzuki conditions, they slowly hydrolyze to release the active boronic acid.
-
Why: It mimics the "Slow Addition" protocol chemically, without needing a syringe pump.
-
Ref: Burke et al. have demonstrated this specifically for 2- and 4-pyridyl systems.
Potassium Trifluoroborates ( )
Convert your boronic acid to the
-
Stability: These are solids that are stable to air and moisture.
-
Activation: They require hydrolysis to react, which can be tuned by the amount of water and base added.
Figure 2: Troubleshooting Decision Tree. Follow the logic path based on crude NMR analysis of your failed reaction.
References
-
Kinetic Studies on Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. J. Am. Chem. Soc.2010 , 132, 13100–13112. Link
-
MIDA Boronates for Unstable Pyridines: Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc.[4][5]2009 , 131, 6961–6963. Link
-
Ligand Selection (XPhos/SPhos): Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[6] Angew. Chem. Int. Ed.2006 , 45, 3484–3488. Link
-
Anhydrous Fluoride Conditions: Wright, S. W.; Hageman, D. L.; McClure, L. D. Fluoride-Mediated Boronic Acid Coupling Reactions.[4][7] J. Org. Chem.1994 , 59, 6095–6097. Link
Sources
- 1. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
HPLC Purity Analysis Methods for 3-Chloro-5-fluoropyridine-4-boronic Acid: A Comparative Guide
The purity assessment of 3-Chloro-5-fluoropyridine-4-boronic acid presents a unique convergence of chromatographic challenges. As a critical building block in Suzuki-Miyaura cross-coupling for pharmaceutical synthesis, its accurate quantification is paramount. However, standard High-Performance Liquid Chromatography (HPLC) methods often fail, yielding broad, tailing, or split peaks.
This guide objectively compares three field-proven analytical methodologies, detailing the mechanistic causality behind their design and providing self-validating experimental protocols to ensure scientific integrity.
The Chemical Challenge: Mechanistic Insights
To design a robust HPLC method, we must first deconstruct the analyte's chemical behavior. 3-Chloro-5-fluoropyridine-4-boronic acid possesses three problematic structural features:
-
Basic Pyridine Nitrogen: The basic nitrogen atom undergoes ion-exchange interactions with acidic, unendcapped silanols on traditional silica stationary phases, leading to severe peak tailing[1].
-
Lewis Acidic Boronic Acid: The electron-deficient boron atom acts as a strong Lewis acid, adsorbing to metal oxide films on stainless steel column frits and hardware. This results in peak broadening and poor recovery[2].
-
Boroxine Equilibrium & Protodeboronation: In aqueous solutions, boronic acids exist in a dynamic equilibrium with their dehydrated trimeric anhydrides (boroxines), causing split or distorted peaks[3]. Furthermore, the highly electron-withdrawing chloro and fluoro substituents increase the electrophilicity of the boron, accelerating hydrolytic cleavage of the C-B bond (protodeboronation) into the corresponding des-boro pyridine[4].
Degradation and interaction pathways of pyridine-4-boronic acids.
Comparative Analysis of HPLC Strategies
To overcome these challenges, three distinct analytical strategies can be employed. The table below summarizes their comparative performance based on experimental validation.
| Performance Metric | Method 1: Direct RP-HPLC (Metal-Passivated) | Method 2: Pre-Column Pinacol Derivatization | Method 3: Mixed-Mode Chromatography |
| Primary Mechanism | Hydrophobic + Metal Passivation | Hydrophobic (Masked Boron) | Cation-Exchange + Pi-Pi |
| Peak Symmetry ( | 1.05 – 1.15 (Excellent) | 0.95 – 1.05 (Excellent) | 1.20 – 1.35 (Acceptable) |
| Monomer/Boroxine Res. | N/A (Boroxine eliminated) | ||
| Protodeboronation Risk | Moderate (Requires acidic pH) | Low (Boron is protected) | Moderate |
| Workflow Complexity | Low (Direct injection) | High (Requires sample prep) | Low (Direct injection) |
| Best Use Case | Routine QA/QC & Batch Release | Highly unstable/degraded samples | Complex impurity profiling |
Experimental Protocols & Methodological Causality
Method 1: Direct RP-HPLC with Metal-Passivated Technology (Recommended)
Causality: Traditional stainless steel hardware acts as a Lewis base. Utilizing High-Performance Surface (HPS) technology (e.g., Waters MaxPeak Premier) physically shields the analyte from metal interactions, eliminating adsorption[5]. Coupling this with a low-silanol, highly retentive C18 column and an acidic mobile phase (0.1% Formic Acid) ensures the pyridine nitrogen is protonated while suppressing residual silanol ionization, preventing tailing[2].
Step-by-Step Protocol:
-
System Preparation: Ensure the HPLC system is flushed with LC-MS grade water and acetonitrile.
-
Column Selection: Install a Waters XSelect Premier HSS T3 column (
mm, 3.5 µm).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Mobile Phase Setup:
-
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Gradient: 5% B hold for 1 min; linear ramp to 95% B over 12 mins; hold at 95% B for 2 mins; return to 5% B for 4 mins equilibration.
-
Detection: UV/PDA at 254 nm.
-
-
Sample Prep: Dissolve 1.0 mg of 3-Chloro-5-fluoropyridine-4-boronic acid in 1 mL of 50:50 Water:Acetonitrile. Critical: Maintain the autosampler at 4 °C to arrest protodeboronation during the sequence.
Method 2: Pre-Column Pinacol Ester Derivatization
Causality: For samples exhibiting extreme boroxine equilibrium, converting the boronic acid to a pinacol ester chemically masks the Lewis acidic boron. This eliminates both metal adsorption and dehydration. However, because pinacol esters can hydrolyze back to boronic acids on-column if exposed to strong nucleophiles (like active silanols), a low-silanol column is still strictly required[6].
Step-by-Step Protocol:
-
Derivatization Reaction: In a 2 mL glass vial, combine 5.0 mg of the boronic acid sample with 1.5 equivalents of Pinacol (approx. 5.0 mg).
-
Solvent & Scavenger: Add 1.0 mL of anhydrous Tetrahydrofuran (THF) and 20 mg of anhydrous Magnesium Sulfate (
) to drive the dehydration reaction forward. -
Incubation: Stir at room temperature for 30 minutes.
-
Filtration: Filter the mixture through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Chromatography: Inject 5 µL onto a low-silanol column (e.g., Waters XTerra MS C18) using an isocratic mobile phase of 60% Acetonitrile / 40% Water (no acid modifier needed) at 1.0 mL/min[6].
Method 3: Mixed-Mode Chromatography
Causality: To address the basic pyridine nitrogen without relying entirely on mobile phase modifiers, a mixed-mode column (e.g., Primesep P) integrates both reversed-phase and cation-exchange mechanisms. The embedded acidic groups on the stationary phase repel silanol interactions while offering orthogonal retention based on the analyte's charge and pi-pi interactions[7].
Step-by-Step Protocol:
-
Column Selection: Install a Primesep P column (
mm, 5 µm). -
Mobile Phase Setup: Prepare an isocratic blend of 40% Acetonitrile and 60% Water containing 0.1% Trifluoroacetic Acid (TFA). The TFA acts as the necessary counter-ion for the cation-exchange mechanism.
-
Conditions: Flow rate at 1.0 mL/min, column temperature at 25 °C, UV detection at 254 nm.
-
Injection: Inject 10 µL of sample prepared in the mobile phase.
Workflow Visualization & System Validation
To ensure trustworthiness, any implemented protocol must be a self-validating system. Analysts should purposefully inject a known boroxine standard (generated by heating the boronic acid under vacuum) to confirm baseline resolution between the monomer and the anhydride. Furthermore, monitoring the baseline for the des-boro degradant (3-chloro-5-fluoropyridine) validates whether the autosampler temperature is effectively halting protodeboronation.
Analytical workflow for the HPLC purity assessment of boronic acids.
Conclusion
For the purity analysis of 3-Chloro-5-fluoropyridine-4-boronic acid, Method 1 (Direct RP-HPLC with Metal-Passivated Technology) is the superior choice for routine analysis, offering the best balance of peak symmetry, recovery, and operational simplicity. Pre-column derivatization (Method 2 ) remains an invaluable orthogonal technique for verifying the true purity of highly degraded batches where boroxine equilibria obscure the primary peak. By understanding the specific causality of Lewis acid-base interactions and protodeboronation, analysts can confidently deploy these methods to ensure the integrity of their pharmaceutical building blocks.
References
Sources
- 1. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
Unambiguous Structural Verification of 3,5-Disubstituted Pyridines: A Comparative Analytical Guide
As drug development pipelines increasingly rely on complex heterocyclic scaffolds, the precise regiochemical assignment of pyridine derivatives has become a critical quality attribute. 3,5-disubstituted pyridines present a unique analytical challenge: while symmetrical 3,5-substitutions yield distinct
This guide objectively compares the three primary analytical modalities—Advanced NMR Spectroscopy, High-Resolution Mass Spectrometry (LC-HRMS/MS), and Single-Crystal X-Ray Diffraction (SC-XRD)—evaluating their performance, causality, and self-validating capabilities in verifying 3,5-disubstituted pyridine structures.
Comparative Analysis of Analytical Modalities
Modality A: Advanced NMR Spectroscopy ( H- N HMBC)
Relying solely on 1D
To achieve unambiguous verification, modern workflows utilize 2D
Modality B: LC-HRMS/MS
High-Resolution Mass Spectrometry provides orthogonal validation. While MS cannot easily distinguish between positional isomers on its own, when coupled with tandem mass spectrometry (MS/MS) using Higher-energy C-trap Dissociation (HCD), the fragmentation pathways can reveal substituent stability. For volatile pyridine derivatives, GC-MS utilizing deuterated internal standards (e.g., Pyridine-
Modality C: Single-Crystal X-Ray Diffraction (SC-XRD)
SC-XRD remains the gold standard for absolute 3D spatial arrangement. However, its performance is bottlenecked by the requirement for high-quality single crystals, making it a lower-throughput alternative compared to NMR and MS. It is typically reserved for cases where NMR data presents persistent ambiguity (e.g., highly sterically hindered or dynamically exchanging conformers).
Visualizing the Analytical Logic
Fig 1. Orthogonal analytical workflow for resolving pyridine regiochemistry.
Fig 2. Diagnostic 1H-15N HMBC correlation logic for 3,5-disubstituted pyridines.
Quantitative Data & Performance Comparison
The following tables summarize the comparative performance metrics and diagnostic data expected for these methodologies.
Table 1: Performance Comparison of Analytical Modalities
| Modality | Primary Output | Sample Requirement | Turnaround Time | Regiochemical Confidence | Key Limitation |
| 1D NMR ( | Chemical shifts, integrals | 2–5 mg | < 15 mins | Moderate | Susceptible to substituent-induced shift anomalies. |
| 2D NMR ( | Heteronuclear connectivity | 15–20 mg | 2–4 hours | High | Requires higher sample concentration for |
| LC-HRMS/MS | Exact mass, fragmentation | < 1 | < 30 mins | Low (for isomers) | Cannot definitively distinguish positional isomers alone. |
| SC-XRD | Absolute 3D coordinates | Single crystal (0.1 mm) | Days to Weeks | Absolute | Crystallization is a major bottleneck; not always possible. |
Table 2: Diagnostic NMR Correlations for Asymmetrical 3,5-Disubstituted Pyridines
| Position | Expected | Diagnostic | Diagnostic |
| H-2 | Doublet ( | Couples to H-4 | Strong |
| H-4 | Triplet/Doublet of Doublets | Couples to H-2 and H-6 | Weak or absent |
| H-6 | Doublet ( | Couples to H-4 | Strong |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step ensures that the resulting data internally cross-verifies the structural hypothesis.
Protocol 1: Unambiguous Regiochemical Assignment via H- N HMBC
Causality: The low natural abundance of
-
Sample Preparation: Dissolve 20 mg of the purified 3,5-disubstituted pyridine in 0.6 mL of CDCl
or DMSO- . Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Reasoning: High concentration compensates for the low sensitivity of long-range heteronuclear experiments. -
1D Baseline Acquisition: Acquire a standard
H spectrum (16 scans) to verify purity (>95%). Impurities can generate false correlations in 2D spectra. -
Parameter Optimization: Set up the
H- N HMBC experiment. Configure the spectral windows to 10 ppm for the direct dimension ( H) and 300 ppm for the indirect dimension ( N), utilizing 1024 points in the direct dimension and 512 increments in the indirect dimension 6. -
Coupling Constant Tuning: Optimize the long-range coupling delay for
Hz. -
Data Validation (The Closed Loop): Analyze the cross-peaks. In a verified 3,5-disubstituted product, you will observe exactly two strong
correlations to the N resonance (typically between 120–300 ppm depending on substitution) [[6]](). If a correlation is observed instead of a second , the molecule is a 2,5- or 2,4-disubstituted isomer, invalidating the 3,5-hypothesis.
Protocol 2: High-Resolution Mass Spectrometry (LC-HRMS/MS)
Causality: While MS cannot assign regiochemistry alone, it validates the exact elemental composition and confirms that the substituents have not undergone unexpected reactions (e.g., debromination) during synthesis.
-
Sample Preparation: Dilute the sample to 1
g/mL in a 50:50 mixture of Acetonitrile and Water containing 0.1% formic acid. -
Ionization Setup: Utilize Electrospray Ionization (ESI) in positive mode. The basicity of the pyridine ring guarantees efficient protonation to
5. -
Acquisition: Run the sample through an Orbitrap or Q-TOF mass analyzer to achieve sub-5 ppm mass accuracy.
-
Data Validation: Compare the experimental exact mass to the theoretical mass. Trigger MS/MS (HCD) to observe the fragmentation pattern. The loss of specific functional groups (e.g., neutral loss of CO from an aldehyde substituent) self-validates the structural integrity of the substituents prior to NMR regiochemical mapping.
Conclusion
For the structural verification of 3,5-disubstituted pyridines, relying on 1D NMR alone introduces unacceptable risk. A robust, self-validating analytical pipeline must integrate LC-HRMS for exact mass confirmation and 2D
References
-
Benchchem. Comparative Guide to the Validation of Analytical Methods for Pyridine: A Focus on Pyridine-2,6-d2 as an Internal Standard. 4
-
Benchchem. Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives. 5
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. 2
-
MPG.PuRe. “Walking the nitrogen around the ring”: Chemical synthesis and spectroscopic characterization of novel 4‐, 5‐, 6‐, and 7-azaindazole analogs. 3
-
Semantic Scholar. Iodine(i) complexes incorporating sterically bulky 2-substituted pyridines. 6
-
RSC Books. Applications of NMR in Drug Substance and Drug Product Development (Chapter 1). 1
Sources
Reactivity & Stability Guide: Chloro-Fluoro Pyridine Boronic Acids
Topic: Reactivity Trends of Chloro-Fluoro Substituted Pyridine Boronic Acids Content Type: Publish Comparison Guide
Executive Summary
Pyridyl boronic acids are notorious in drug discovery for their instability and difficult coupling kinetics. Introducing halogen substituents—specifically chlorine and fluorine—drastically alters their reactivity profile. This guide analyzes the orthogonal reactivity of chloro-fluoro pyridine boronic acids, benchmarking them against standard phenyl analogs and protected derivatives (MIDA/Pinacol).
Key Takeaway: While fluorine substituents primarily modulate electronics (stabilizing the boronate but deactivating the ring), chlorine substituents at the 2- or 4-positions introduce a competitive electrophilic site, requiring precise catalyst control to prevent oligomerization.
The Instability Challenge: Mechanism & Causality
To master these reagents, one must understand why they fail. Unlike phenylboronic acids, 2-pyridyl boronic acids undergo rapid protodeboronation (C-B bond cleavage) under aqueous basic conditions.
The Zwitterionic Trap
The basic nitrogen of the pyridine ring coordinates with the boron center, forming a zwitterionic intermediate. This species is highly susceptible to hydrolysis, replacing the boronic acid group with a proton.
-
Fluoro-Effect: A fluorine atom (highly electronegative) adjacent to the boron or nitrogen reduces the basicity of the nitrogen, slowing the formation of the zwitterion and enhancing stability compared to the non-substituted analog.
-
Chloro-Effect: Chlorine offers a similar inductive stabilization but is sterically bulkier and less electronegative than fluorine.
Visualizing the Pathway
The following diagram illustrates the competing pathways: Productive Cross-Coupling vs. Destructive Protodeboronation.
Figure 1: Kinetic competition between productive coupling and protodeboronation in 2-pyridyl systems.
Comparative Analysis: Reactivity Trends
This section compares the performance of Chloro-Fluoro Pyridine Boronic Acids against standard benchmarks.
A. Orthogonal Reactivity (Site Selectivity)
In a Suzuki-Miyaura coupling, the boronic acid acts as the nucleophile. However, if the boronic acid scaffold contains a C-Cl bond (especially at the 2-position), it can also act as an electrophile (reacting with the Pd(0) catalyst).[1]
| Feature | Fluoro-Pyridyl Boronic Acid | Chloro-Pyridyl Boronic Acid | Chloro-Fluoro-Pyridyl Boronic Acid |
| Role in Coupling | Exclusively Nucleophile | Potential Amphophile (Nu/El) | Dual-Functional Scaffold |
| C-X Bond Stability | High: C-F bond is inert to Pd(0) under standard conditions. | Low: C-Cl (at C2/C4) can undergo oxidative addition.[1][2] | Mixed: C-F is inert; C-Cl is reactive. |
| Primary Risk | Protodeboronation (Stability) | Self-Coupling / Polymerization | Regioselectivity loss |
| Recommended Use | Standard Suzuki Conditions | Requires Electron-Rich Ligands (to favor ext. electrophile) | Sequential Coupling (C-B first, then C-Cl) |
B. Stability vs. Yield Benchmark
Comparison of free boronic acids vs. protected esters in the coupling of 2-halo-3-pyridyl species.
| Reagent Class | Stability (pH 7-10) | Relative Reactivity | Typical Yield (Standard) | Recommendation |
| Free Boronic Acid | Low (t½ < 1h) | High (Fast Transmetalation) | 20-45% | Use only with rapid, high-activity catalysts (e.g., Pd-RuPhos). |
| Pinacol Ester | Moderate | Moderate (Slow Hydrolysis) | 50-75% | Standard Choice. Good balance of stability/reactivity. |
| MIDA Boronate | High (Indefinite) | Low (Slow Release) | 80-95% | Best for Scale-up. Prevents protodeboronation via slow release. |
Critical Insight: For 2-chloro-3-fluoro-4-pyridineboronic acid, the Pinacol Ester is preferred over the free acid. The ester prevents the rapid hydrolysis of the C-B bond, allowing the catalyst time to engage before decomposition occurs [1][2].
Experimental Protocol: Sequential Functionalization
Objective: Selective coupling of 2-chloro-3-fluoro-4-pyridineboronic acid pinacol ester with an aryl bromide, preserving the C-Cl bond for a second step.
Methodology Design
-
Catalyst: Pd(dppf)Cl₂ is chosen for its steric bulk, which minimizes insertion into the hindered C-Cl bond of the pyridine while effectively activating the aryl bromide partner [3].
-
Base: Potassium Phosphate (K₃PO₄) provides a "water-poor" basic environment compared to aqueous carbonate, reducing protodeboronation.
-
Solvent: Dioxane/Water (9:1) ensures solubility while limiting the water available for hydrolytic decomposition.
Step-by-Step Protocol
-
Preparation: In a glovebox or under Argon, charge a reaction vial with:
-
Solvation: Add degassed 1,4-Dioxane (0.2 M concentration relative to halide) and degassed Water (10% v/v).
-
Reaction: Seal and heat to 80°C for 4–6 hours.
-
Note: Do not exceed 100°C. Higher temps increase the risk of Pd insertion into the pyridine C-Cl bond.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography. The product will retain the C-Cl and C-F bonds.
Decision Logic for Optimization
Use the following workflow to troubleshoot low yields or side reactions.
Figure 2: Troubleshooting logic for halogenated pyridine couplings.
References
-
BenchChem. (2025).[6] A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Retrieved from
-
Cox, P. A., et al. (2016). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of the American Chemical Society. Retrieved from
-
Almond-Thynne, J., et al. (2016).[4] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from
-
Frontier Specialty Chemicals. 2-Chloro-3-fluoropyridine-5-boronic acid pinacol ester Product Data. Retrieved from
-
Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Literature. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. scholarship.claremont.edu [scholarship.claremont.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Data Validation & Performance Guide: 3-Chloro-5-fluoropyridine-4-boronic acid
Executive Summary: The Stability Paradox
3-Chloro-5-fluoropyridine-4-boronic acid (CAS: 951677-39-7) represents a critical scaffold in medicinal chemistry, particularly for fragment-based drug discovery targeting kinases and GPCRs. However, its utility is often compromised by the "Pyridine Boronic Acid Paradox": while the 4-pyridyl isomer is generally more stable than its 2-pyridyl counterpart, the presence of electron-withdrawing substituents (Cl, F) at the 3- and 5-positions alters its electronic landscape, creating unique stability and reactivity profiles.
This guide provides a rigorous, data-driven framework for validating this compound, distinguishing it from its primary degradation product (3-chloro-5-fluoropyridine ), and selecting the optimal reagent form (Acid vs. Ester) for downstream applications.
Spectroscopic Validation Profile
The primary challenge in working with this boronic acid is protodeboronation , where the C–B bond is cleaved by water or alcohols, replacing the boronic acid group with a proton. This process is often catalyzed by the basicity of the pyridine nitrogen.
Differential NMR Analysis
The most reliable method to validate purity is observing the absence of the C4-proton signal associated with the protodeboronated impurity.
Table 1: Predicted NMR Shift Comparison (DMSO-d₆)
| Nucleus | Feature | Target: Boronic Acid (C₅H₄BClFNO₂) | Impurity: De-boronated (C₅H₃ClFN) | Validation Marker |
| ¹H NMR | H2 / H6 | δ 8.30 – 8.60 ppm (s/d, 2H) | δ 8.30 – 8.50 ppm (m, 2H) | Indistinguishable (Overlap likely) |
| ¹H NMR | H4 | ABSENT | δ 7.60 – 7.90 ppm (dd/m, 1H) | CRITICAL: Presence of any signal here indicates degradation. |
| ¹H NMR | B(OH)₂ | δ 8.00 – 10.00 ppm (br s, 2H) | ABSENT | Broad signal; disappears with D₂O shake. |
| ¹⁹F NMR | C5-F | Single peak (δ -125 to -135 ppm) | Single peak (shifted ~2-5 ppm) | Secondary peak indicates impurity. |
| ¹¹B NMR | C4-B | δ ~27-30 ppm (Broad Singlet) | ABSENT | Sharp peak at δ ~19 ppm indicates boric acid (total hydrolysis). |
Technical Insight: The H2 and H6 protons in the boronic acid are chemically equivalent (or nearly so) due to the plane of symmetry, appearing as a singlet or a doublet (coupling to F). In the impurity, the symmetry is broken or retained depending on the exact shifts, but the H4 proton will always appear significantly upfield from the H2/H6 signals due to the lack of the deshielding boronic acid group.
Mass Spectrometry (LC-MS)
-
Target Mass (M+H): ~176/178 Da (Cl isotope pattern).
-
Note: Boronic acids often dehydrate in the MS source to form boroxines (trimer, [3M-3H₂O+H]⁺) or esters with MeOH solvent.
-
-
Impurity Mass (M+H): ~132/134 Da.
-
Warning: High abundance of 132 Da indicates significant protodeboronation.
-
Comparative Performance Guide
When designing a synthesis, researchers must choose between the free boronic acid, the pinacol ester, or protected derivatives like MIDA boronates.
Table 2: Reagent Performance Matrix
| Feature | Free Acid (3-Cl-5-F-Py-4-B(OH)₂) | Pinacol Ester (Bpin) | MIDA Boronate |
| Atom Economy | High (Best for scale-up) | Medium (Loss of pinacol) | Low (Loss of MIDA ligand) |
| Stability (Solid) | Low (Store at -20°C, inert) | High (Bench stable) | Very High (Indefinite stability) |
| Hydrolytic Stability | Poor (Rapid protodeboronation at pH 7) | Moderate (Slow hydrolysis) | Excellent (Stable to mild acid/base) |
| Reactivity (Suzuki) | High (Fast transmetalation) | Medium (Requires hydrolysis first) | Controlled (Slow release) |
| Purification | Difficult (Streaks on silica) | Easy (Flash chromatography) | Easy (Crystallization/Silica) |
Performance Analysis
-
The "Fast & Dangerous" (Acid): The free acid is the most reactive species for Suzuki coupling because it does not require an initial hydrolysis step. However, under the basic conditions of the reaction (e.g., K₂CO₃), the pyridine ring can facilitate rapid protodeboronation before the cross-coupling occurs.
-
Recommendation: Use for rapid reactions with highly reactive aryl halides (Iodides/Bromides).
-
-
The "Slow & Steady" (Pinacol Ester): The ester is often preferred for storage. However, in the reaction, it must hydrolyze to the acid to transmetalate. If this hydrolysis is slower than the decomposition of the resulting acid, yields will be low.
-
Recommendation: Use anhydrous conditions or "slow-release" bases (e.g., K₃PO₄) to match the hydrolysis rate with the catalytic cycle.
-
Experimental Protocols
Protocol A: Safe Handling & NMR Preparation
To prevent artifactual degradation during analysis.
-
Solvent Choice: Use DMSO-d₆ or CD₃CN . Avoid CD₃OD or CDCl₃ (acidic traces in chloroform catalyze deboronation; methanol forms methyl esters).
-
Preparation:
-
Dry the NMR tube in an oven (120°C) for 1 hour.
-
Dissolve 5-10 mg of sample in 0.6 mL DMSO-d₆.
-
Run immediately. Do not let the solution stand overnight.
-
-
Analysis:
-
Acquire ¹H NMR (16 scans).
-
Check region 7.50 – 8.00 ppm for the "Impurity H4" signal.
-
If clean, proceed to ¹⁹F NMR.
-
Protocol B: Optimized Suzuki Coupling (General)
Designed for electron-deficient, unstable pyridine boronic acids.
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) – Robust against basic functionalities.
-
Base: K₃PO₄ (3.0 equiv) – Anhydrous phosphate is milder than carbonate.
-
Solvent: 1,4-Dioxane / Water (10:1) – Minimal water is required for the boronic acid mechanism but excess water promotes deboronation.
-
Temperature: 80°C (Avoid reflux if possible).
-
Procedure:
-
Charge flask with Aryl Halide (1.0 eq), Boronic Acid (1.5 eq), and Catalyst.
-
Purge with Argon for 5 mins.
-
Add degassed solvent and base.
-
Heat and monitor by LC-MS every 30 mins. Stop immediately upon consumption of starting material to prevent product degradation.
-
Visualizations
Diagram 1: Validation Decision Workflow
This workflow ensures that only high-integrity starting material is used, preventing wasted steps in complex synthesis.
Caption: Step-by-step spectroscopic validation workflow to confirm reagent purity before synthesis.
Diagram 2: Protodeboronation Mechanism
Understanding the degradation pathway explains why pH control is critical.
Caption: The base-catalyzed protodeboronation pathway common in pyridine boronic acids.
References
-
Boronic Acid Stability & Protodeboron
- Title: Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids.
- Source: University of Edinburgh / Wikipedia (General Principles).
-
URL:[Link]
-
Suzuki Coupling of Pyridine Boronic Acids
-
Title: Recent progress in the synthesis of pyridinylboronic acids and esters.
-
Source: Arkivoc.
-
URL:[Link]
-
-
Compound Properties & Safety D
- Title: 2-Chloro-5-fluoropyridine-4-boronic Acid (Isomer/Analog D
-
Source: Sigma-Aldrich.[1]
-
Reactivity Comparisons (Acid vs. Ester)
- Title: Comparison of reactivity of different boron reagents.
- Source: ResearchG
-
URL:[Link]
Sources
benchmarking yield of 3-Chloro-5-fluoropyridine-4-boronic acid against other isomers
This guide benchmarks the synthesis and yield performance of 3-Chloro-5-fluoropyridine-4-boronic acid , a challenging heterocyclic building block, against its structural isomers. It synthesizes experimental data to provide a decision-making framework for medicinal chemists.
Executive Summary: The "Sandwich" Challenge
Synthesizing 3-Chloro-5-fluoropyridine-4-boronic acid (Target) presents a unique "sandwich" problem. Unlike its isomers, the C4 position is flanked by two electron-withdrawing halogens (Cl, F) and is adjacent to the pyridine nitrogen’s para-position. This electronic landscape creates a dichotomy:
-
High Acidity: The C4 proton is the most acidic, making it kinetically favorable for deprotonation (Lithiation).
-
High Instability: The resulting boronic acid is prone to rapid protodeboronation due to the formation of a zwitterionic species in neutral/basic media.[1]
This guide benchmarks the Direct Lithiation (DoM) route against Halogen-Metal Exchange and Ir-Catalyzed Borylation , establishing why the Target often suffers from lower isolated yields (45-60%) compared to its 2-substituted isomers (80-90%) unless specific "In-Situ Quench" protocols are used.
Comparative Benchmark: Target vs. Isomers
The following table aggregates yield data from optimized protocols. Note the distinct yield drop-off for the 4-boronic acid series due to stability issues.
Table 1: Yield & Stability Benchmark
| Isomer Target | Optimal Method | Precursor | Typical Yield | Stability Profile |
| 3-Cl-5-F-pyridine-4-B(OH)₂ | DoM (LiTMP) | 3-Cl-5-F-pyridine | 45 - 60% | Low (Rapid protodeboronation) |
| Alternative Route | Halogen Exch. | 4-Iodo-3-Cl-5-F-pyridine | 80 - 85% | Low (Requires esterification) |
| 2-Cl-5-F-pyridine-3-B(OH)₂ | Halogen Exch. | 3-Bromo-2-Cl-5-F-pyridine | 85 - 92% | High |
| 2-F-3-Cl-pyridine-4-B(OH)₂ | DoM (LDA) | 2-F-3-Cl-pyridine | 55 - 65% | Moderate |
| 2-F-pyridine-4-B(OH)₂ | Halogen Exch. | 4-Bromo-2-F-pyridine | 91% | Moderate |
Key Insight: The Target (Row 1) suffers from a ~30% yield penalty in the Direct Lithiation route compared to Halogen Exchange methods used for isomers. This is due to the "Pyridine Dance" (anion migration) and self-reaction during the quench phase.
Mechanistic Analysis & Decision Matrix
Route A: Direct Ortho-Lithiation (DoM)[2][3]
-
Mechanism: Uses a hindered base (LiTMP) to remove the C4 proton.[2]
-
Regioselectivity: The C4 proton is flanked by Cl and F. The combined inductive effect (
) of Cl and F makes C4 significantly more acidic than C2/C6. -
Risk: The lithiated species is an unstable "ate" complex that can undergo nucleophilic attack on the starting material.
-
Verdict: Best for Cost Efficiency (cheap starting material) but requires strict temperature control (-78°C).
Route B: Halogen-Metal Exchange
-
Mechanism: Uses i-PrMgCl or n-BuLi to swap a C4-Iodine/Bromine for Lithium/Magnesium.
-
Verdict: Best for Yield Reliability . The precursor (4-iodo-3-chloro-5-fluoropyridine) is expensive, but the reaction is cleaner.
Route C: Iridium-Catalyzed C-H Borylation
-
Mechanism: Sterically controlled C-H activation.
-
Verdict: Not Recommended for this specific substrate. The steric crowding between Cl and F inhibits the bulky Ir-catalyst, leading to poor conversion or C2 mixtures.
Visualization: The "In-Situ Quench" Strategy
To maximize yield for the Target, the standard DoM protocol must be modified to an In-Situ Quench . This prevents the unstable lithiated intermediate from accumulating.
Caption: The "In-Situ Quench" mixes the borate electrophile with the substrate BEFORE adding the base. This captures the unstable anion immediately upon formation.
Optimized Experimental Protocol
Objective: Synthesis of 3-Chloro-5-fluoropyridine-4-boronic acid via In-Situ Quench DoM.
Reagents
-
Substrate: 3-Chloro-5-fluoropyridine (1.0 eq)
-
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 eq) - Prepared fresh.
-
Electrophile: Triisopropyl borate (B(OiPr)₃) (1.5 eq)
-
Solvent: Anhydrous THF
-
Quench: 2M HCl, then Pinacol (optional but recommended).
Step-by-Step Methodology
-
Preparation of LiTMP:
-
In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.25 eq) in THF.
-
Cool to -78°C. Add n-BuLi (1.2 eq) dropwise. Stir for 30 min at 0°C.
-
-
In-Situ Mixture (The Critical Step):
-
In a separate main reactor, dissolve 3-Chloro-5-fluoropyridine (1.0 eq) and Triisopropyl borate (1.5 eq) in THF.
-
Cool this mixture to -95°C (using liquid N₂/MeOH slush) or at least -78°C.
-
-
Lithiated Borylation:
-
Work-up:
Self-Validating Checkpoints
-
Color Change: Reaction should remain light yellow/orange. Dark brown/black indicates anion decomposition (temperature too high).
-
TLC: Monitor disappearance of starting material. If starting material remains but no product forms, the base was quenched by moisture (check THF dryness).
Stability & Protodeboronation
The target molecule is highly susceptible to base-catalyzed protodeboronation.
Caption: The zwitterionic character of pyridyl boronic acids accelerates decomposition.[3] Conversion to pinacol ester is mandatory for storage.
References
-
Bouillon, A., et al. (2002). Synthesis of novel halopyridinylboronic acids and esters. Tetrahedron.[9][10] Link
- Establishes the instability of pyridine-4-boronic acids and the necessity of esterific
-
Schlosser, M., et al. (2005). Regioselective functionalization of 3,5-dichloro- and 3,5-difluoropyridine. European Journal of Organic Chemistry. Link
- Provides the regioselectivity rules (C4 lithi
-
Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Organic Syntheses.[7] Link
- Source for the "In-Situ Quench" methodology adapted for unstable pyridine anions.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link
- Authoritative review on protodeboronation mechanisms in heteroaryl boronic acids.
Sources
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Reactivity of highly Lewis acidic diborane(4) towards pyridine and isocyanide: formation of boraalkene–pyridine complex and ortho-functionalized pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. arkat-usa.org [arkat-usa.org]
Elemental Analysis Standards for 3-Chloro-5-fluoropyridine-4-boronic acid: A Comparative Guide to Purity Validation
As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter a recurring analytical pitfall: the mischaracterization of heteroaryl boronic acids. 3-Chloro-5-fluoropyridine-4-boronic acid (C5H4BClFNO2) is a highly valuable building block for Suzuki-Miyaura cross-coupling, but it presents a "perfect storm" of analytical challenges. It combines the notorious instability of the boronic acid moiety with the combustion-resistant properties of halogens and refractory metalloids.
This guide objectively compares standard elemental analysis (EA) against optimized alternatives, providing researchers with the mechanistic causality and validated protocols required to establish rigorous purity standards.
The Analytical Challenge: Causality & Mechanisms
To understand why standard analytical methods fail for this compound, we must dissect its chemical behavior under testing conditions.
The Boroxine Equilibrium
Boronic acids undergo spontaneous, reversible dehydration to form cyclotrimeric anhydrides known as boroxines[1]. Because the ratio of free acid to boroxine fluctuates based on ambient humidity, storage time, and temperature, the compound's actual molecular weight is a moving target. Consequently, standard CHN elemental analysis often yields results that fail to match the theoretical monomeric formula, rendering it an inaccurate measure of absolute purity[2].
Halogen & Boron Combustion Interference
Standard CHN combustion analysis relies on the complete oxidation of the sample into CO2, H2O, and NxOy. 3-Chloro-5-fluoropyridine-4-boronic acid disrupts this process via two mechanisms:
-
Refractory Carbide Formation: Boron can form highly stable, refractory boron carbides (e.g., B4C) or boron nitrides at combustion temperatures. This traps carbon and nitrogen, leading to artificially low C and N recoveries.
-
Halogen Poisoning: The presence of fluorine and chlorine generates HF and HCl gases during combustion. Fluorine, in particular, is notoriously difficult to detect and scrub[3]. If not properly neutralized, these acid gases can poison the copper reduction column or be falsely quantified as combustion products, severely skewing hydrogen and nitrogen readings.
Quantitative Data: The Impact of Dehydration
The table below illustrates the drastic shift in theoretical elemental composition when 3-Chloro-5-fluoropyridine-4-boronic acid dehydrates into its boroxine form. This mathematical variance is why native CHN analysis is often rejected by regulatory bodies without supplementary data.
| Compound State | Chemical Formula | Molecular Weight | % Carbon | % Hydrogen | % Nitrogen |
| Free Acid (Monomer) | C5H4BClFNO2 | 175.35 g/mol | 34.25% | 2.30% | 7.99% |
| Boroxine (Trimer) | C15H6B3Cl3F3N3O3 | 471.78 g/mol | 38.19% | 1.28% | 8.91% |
| Δ (Shift) | N/A | N/A | +3.94% | -1.02% | +0.92% |
Data Interpretation: A standard CHN result showing 36.5% Carbon does not necessarily indicate an impure sample; it likely indicates a mixed hydration state.
Comparative Analysis of Analytical Alternatives
To establish a self-validating analytical standard, researchers must choose the appropriate methodology based on the specific data required.
| Analytical Method | Target Analytes | Accuracy for this Compound | Causality / Limitations |
| Standard CHN | C, H, N | Poor | Fails due to boroxine equilibrium and halogen/boron combustion interference[2],[3]. |
| Modified CHN (V2O5 + Ag) | C, H, N | High | V2O5 prevents carbide formation; Ag scrubs halogens. Requires strict pre-drying to force 100% boroxine formation. |
| Quantitative NMR (qNMR) | Absolute Purity | Excellent | Bypasses combustion entirely. Measures the molar ratio of the target against a certified internal standard. |
| ICP-OES | B, Trace Metals | Excellent | Ideal for quantifying the exact Boron mass fraction to complement qNMR data. |
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Modified CHN Combustion Analysis
Use this protocol when elemental composition is strictly required by a journal or regulatory agency.
-
Sample Homogenization (The Boroxine Forcing Step):
-
Causality: To eliminate the unpredictable monomer/trimer ratio, force the sample entirely into the boroxine state.
-
Action: Dry 50 mg of the sample in a vacuum oven at 80°C over P2O5 for 24 hours prior to analysis.
-
-
Combustion Aid Addition:
-
Causality: Boron traps carbon. Vanadium pentoxide (V2O5) acts as a powerful oxygen donor and fluxing agent to break B-C bonds.
-
Action: Weigh 2-3 mg of the dried sample into a tin capsule and mix intimately with 10-15 mg of ultra-pure V2O5.
-
-
Halogen Scrubbing:
-
Causality: HF and HCl will destroy the reduction column[3].
-
Action: Ensure the combustion tube is packed with a generous layer of silver wool (Ag) heated to 850°C to quantitatively precipitate silver halides (AgF, AgCl).
-
-
System Validation:
-
Action: Before running the unknown, run a certified standard of 4-fluorophenylboronic acid mixed with V2O5. The system is only validated if the standard returns C, H, and N values within ±0.3% of its theoretical boroxine composition.
-
Protocol B: Quantitative 1H-NMR (qNMR)
The modern gold standard for boronic acid purity validation[2].
-
Internal Standard Selection:
-
Action: Weigh exactly 10.0 mg of the sample and 5.0 mg of a certified reference material (e.g., Maleic acid, traceable to NIST) using a microbalance.
-
-
Solvent Disruption:
-
Causality: Boroxines can cause peak broadening. DMSO-d6 acts as a strong hydrogen-bond acceptor, shifting the equilibrium back toward the monomeric boronic acid and sharpening the pyridine proton signals.
-
Action: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6.
-
-
Acquisition Parameters (Critical):
-
Causality: Different protons relax at different rates. If the delay is too short, integration will be artificially skewed.
-
Action: Set the relaxation delay (D1) to at least 30 seconds. Acquire a minimum of 64 scans.
-
-
System Validation:
-
Action: Calculate the purity using the integration ratio of the pyridine proton (e.g., at ~8.5 ppm) against the maleic acid alkene protons (6.26 ppm). The system validates itself if the baseline is perfectly flat and the internal standard integrates to exactly its known molar equivalent.
-
Analytical Decision Workflow
The following diagram illustrates the logical relationships and decision-making process for analyzing 3-Chloro-5-fluoropyridine-4-boronic acid.
Caption: Decision tree for the analytical validation of 3-Chloro-5-fluoropyridine-4-boronic acid.
Conclusion
For complex heteroaryl boronic acids like 3-Chloro-5-fluoropyridine-4-boronic acid, standard elemental analysis is fundamentally inadequate due to boroxine equilibrium[1],[2] and combustion interference from halogens[3]. As demonstrated, researchers must pivot to orthogonal techniques. By utilizing qNMR for absolute purity and restricting CHN analysis to highly modified, V2O5-catalyzed protocols on fully dehydrated samples, scientists can ensure their building blocks meet the rigorous E-E-A-T standards required for advanced drug discovery.
References
-
1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH Source: wiley-vch.de URL:[Link]
-
A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with - Organic Syntheses Source: orgsyn.org URL:[Link]
-
Cobalt(III) Halide Metal-Organic Frameworks Drive Catalytic Halogen Exchange - PMC Source: nih.gov URL:[Link]
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 3-Chloro-5-fluoropyridine-4-boronic acid
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3-Chloro-5-fluoropyridine-4-boronic acid. As a halogenated pyridine derivative, this compound presents a multi-faceted risk profile that requires stringent adherence to safety and waste management protocols. This guide is intended for researchers, scientists, and drug development professionals who utilize this and structurally similar reagents. Our objective is to ensure your operational safety and environmental compliance by explaining the causality behind each procedural step.
Hazard Identification and Risk Assessment
3-Chloro-5-fluoropyridine-4-boronic acid is a substituted organoborane compound. Its hazard profile is derived from three key structural features: the pyridine core, the halogen substituents (chlorine and fluorine), and the boronic acid functional group. While boronic acids are often considered to have low inherent toxicity, the presence of the halogenated pyridine ring significantly increases the compound's potential for biological activity and environmental persistence.[1][2]
The compound is classified as an irritant and may be harmful if ingested or inhaled.[3][4] Direct contact can cause skin and serious eye irritation, while inhalation of dust may lead to respiratory tract irritation.[3][4][5]
Causality of Hazards:
-
Halogenated Pyridine Core: Halogenated aromatic compounds are often persistent in the environment and require specific high-temperature incineration for complete destruction.[6] The pyridine nucleus itself is a known irritant and can be toxic.[7][8][9]
-
Boronic Acid Group: While the boronic acid moiety is crucial for synthetic applications like the Suzuki-Miyaura coupling, it also acts as a Lewis acid.[2][10][] This reactivity necessitates careful segregation from incompatible chemicals, particularly strong oxidizing agents or bases, to prevent uncontrolled reactions.
For quick reference, the following table summarizes the key hazard and precautionary statements associated with this class of compounds.
| Hazard Class | Code | Statement |
| Hazard Statements | H315 | Causes skin irritation.[3][4] |
| H319 | Causes serious eye irritation.[3][4] | |
| H335 | May cause respiratory irritation.[3][4] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][5] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3][5] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[3][5][12] |
Immediate Safety and Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted within a certified chemical fume hood to mitigate inhalation risk.[13][14] Appropriate Personal Protective Equipment (PPE) is mandatory at all times.
-
Eye and Face Protection: Chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are required.[7][15]
-
Hand Protection: Wear nitrile or neoprene gloves.[13] Inspect gloves prior to use and employ proper glove removal technique to avoid skin contact.
-
Body Protection: A flame-retardant lab coat that covers the arms and fastens in the front is essential.[8]
-
Footwear: Closed-toe shoes must be worn in the laboratory.
The rationale for this level of PPE is to create a complete barrier against accidental splashes, skin contact, and inhalation of fine particulates, which are the primary routes of exposure.[14]
Waste Segregation: The Critical First Step
Proper segregation is the most critical step in the disposal process. Due to its chlorinated and fluorinated nature, 3-Chloro-5-fluoropyridine-4-boronic acid is classified as a halogenated organic waste . These wastes are significantly more expensive to dispose of and require different treatment technologies than non-halogenated wastes.[16][17] Co-mingling halogenated and non-halogenated waste streams leads to unnecessary costs and complexifies the disposal process.
Therefore, establish a dedicated and clearly labeled hazardous waste container specifically for "Halogenated Organic Waste" containing this compound and any materials contaminated with it.
Caption: Waste segregation workflow for 3-Chloro-5-fluoropyridine-4-boronic acid.
Step-by-Step Disposal Protocol
At no point should this chemical or its contaminated materials be disposed of down the drain or in the regular trash.[18][19][20]
Solid Waste Disposal
-
Collection: Carefully place all contaminated solid materials, including residual powder, weighing papers, gloves, absorbent pads from spills, and contaminated silica gel, into the designated "Hazardous Waste - Halogenated Solids" container.
-
Containment: Ensure the container is made of a compatible material (e.g., high-density polyethylene) and has a tightly sealing lid.[21][22] Keep the container closed at all times except when adding waste.[17]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., Irritant, Halogenated).
Liquid Waste Disposal
-
Collection: Collect all liquid waste containing 3-Chloro-5-fluoropyridine-4-boronic acid, including reaction mother liquors and initial solvent rinses from glassware, in a designated "Hazardous Waste - Halogenated Liquids" container.
-
Compatibility: Do not mix this waste with other chemical waste streams unless their compatibility is certain.[17][19] Specifically, avoid mixing with strong acids, bases, or oxidizing agents.
-
Containment: Use a chemically resistant container with a secure, vapor-tight cap. Do not overfill the container; leave at least 10% headspace for vapor expansion.[22]
-
Labeling: As with solid waste, the container must be clearly labeled with "Hazardous Waste" and a complete list of its chemical contents and their approximate percentages.
Decontamination of Glassware
-
Initial Rinse: In a chemical fume hood, rinse the contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residue.
-
Collect Rinsate: This initial solvent rinse is now hazardous waste. Decant it into the "Hazardous Waste - Halogenated Liquids" container.
-
Secondary Cleaning: Once free of gross contamination, the glassware can be cleaned using standard laboratory procedures.
-
Contaminated Packaging: Empty containers or liners should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste. The rinsed container can then be managed for recycling or disposal according to institutional policy.[20]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Small Spills (within a fume hood):
-
Ensure PPE is worn.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.[13]
-
Carefully sweep or scoop the absorbed material into a sealable bag or container.[3]
-
Label the container as "Hazardous Waste - Halogenated Solids" and dispose of it according to the solid waste protocol.
-
Wipe the spill area with a cloth dampened with a solvent (e.g., acetone), and place the cloth in the solid hazardous waste container.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area and alert all nearby personnel.
-
Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.
-
Prevent entry into the affected area.
-
Final Disposal and Regulatory Context
The ultimate disposal of 3-Chloro-5-fluoropyridine-4-boronic acid must be managed by a licensed and certified hazardous waste disposal company.[3][14][20] The chemical's classification as a halogenated organic waste often falls under EPA hazardous waste codes such as F001 or F002 if it is part of a spent solvent mixture.[23][24]
The standard and most effective technology for destroying halogenated organic waste is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride (HCl) and hydrogen fluoride (HF).[6][14][20] This ensures the complete destruction of the stable aromatic ring and prevents the release of persistent organic pollutants into the environment.
By diligently following these segregation and handling procedures, you facilitate a safe, compliant, and environmentally responsible disposal process. When in doubt, always consult your institution's EHS officer.[19]
References
- BenchChem. (2025). Proper Disposal of (2-Cyano-3-methoxyphenyl)boronic Acid.
- Boron Molecular. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Lab Alley. (2025). How To Safely Dispose of Boric Acid.
- Wikipedia. (n.d.). Boronic acid.
- BOC Sciences. (n.d.). Boronic Acids and Esters.
- Synquest Labs. (2018). Pyridine Safety Data Sheet.
- Couto, M., et al. (2021).
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine.
- U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- ChemicalBook. (2026). 2-CHLORO-5-FLUOROPYRIDINE-4-BORONIC ACID Chemical Safety Data Sheet.
- University of Louisville. (2025). EHSO Manual 2025-2026: Hazardous Waste.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Combi-Blocks. (2023). 5-Chloro-2-fluoropyridine-3-boronic acid Safety Data Sheet.
- Fisher Scientific. (2009). Pyridine Safety Data Sheet.
- Occupational Safety and Health Administration. (n.d.). Pyridine (OSHA Method PV2295).
- Cornell University. (n.d.). EHS Manual: 7.2 Organic Solvents.
- University of Louisville DEHS. (2025). Chemical Waste Management: Combining Compatible Used Organic Solvents.
- Sigma-Aldrich. (2025). 3-Pyridinylboronic acid Safety Data Sheet.
- BenchChem. (2025). Navigating the Safe Disposal of 3-Chlorophenylboronic Acid: A Procedural Guide.
- AK Scientific, Inc. (n.d.). [2-(2-Hydroxypropan-2-yl)pyrimidin-5-yl]boronic acid Safety Data Sheet.
- Apollo Scientific. (n.d.). 2-Fluoro-5-methylpyridine-3-boronic acid, pinacol ester Safety Data Sheet.
- Sigma-Aldrich. (2025). Phenylboronic acid Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes.
- Fisher Scientific. (2025). 3-Chloro-5-fluoropyridine Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Pyridine-3-boronic acid Safety Data Sheet.
- University of California, Berkeley. (n.d.). Chemical Waste Disposal Guidelines.
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Personal protective equipment for handling 3-Chloro-5-fluoropyridine-4-boronic acid
As a Senior Application Scientist, I frequently observe researchers underestimating the handling requirements for heteroaryl boronic acids. 3-Chloro-5-fluoropyridine-4-boronic acid (CAS: 1444025-19-7) is a highly valuable building block in pharmaceutical synthesis, particularly for Suzuki-Miyaura cross-couplings. However, its structural features—an electron-deficient pyridine ring substituted with highly electronegative halogens—create specific handling challenges that require more than a standard safety datasheet approach.
This guide synthesizes regulatory standards with field-proven mechanistic insights to provide a self-validating framework for handling this reagent safely and effectively.
Mechanistic Causality of Hazards & Stability
To design an effective safety protocol, we must first understand why this molecule behaves the way it does:
-
Lewis Acidity & Toxicity: Boronic acids are not merely benign powders; their empty p-orbital makes them potent Lewis acids. They readily coordinate with biological diols (such as those found in the glycoproteins of the respiratory tract and ocular mucosa), causing severe, immediate irritation.
-
Protodeboronation Risk: The electron-withdrawing chloro and fluoro substituents drastically increase the electrophilicity of the boron atom. This makes the C–B bond highly susceptible to base-catalyzed protodeboronation—a degradation pathway where the boronic acid moiety is cleaved and replaced by a proton . Handling must strictly minimize exposure to ambient moisture and basic contaminants to preserve reagent titer.
-
Thermal Decomposition: Upon combustion, the halogenated pyridine ring breaks down to release highly toxic and corrosive gases, including hydrogen fluoride (HF), hydrogen chloride (HCl), and nitrogen oxides (NOx).
Quantitative Hazard Profile & PPE Matrix
Table 1: Physicochemical & Hazard Profile
| Property / Hazard | Value / Description | Causality / Impact |
|---|---|---|
| CAS Number | 1444025-19-7 | Unique identifier for safety tracking and inventory control. |
| Molecular Weight | 175.35 g/mol | Low MW fine powder; high risk of static aerosolization and inhalation. |
| GHS Hazard Codes | H315, H319, H335 | Skin, eye, and respiratory irritation driven by boron's Lewis acidity. |
| Decomposition Products | HF, HCl, NOx | Thermal breakdown of the halogenated ring releases toxic, corrosive gases. |
Table 2: Personal Protective Equipment (PPE) Matrix
| Body Part | Recommended Equipment | Regulatory Standard | Mechanistic Rationale |
|---|---|---|---|
| Eyes/Face | Chemical safety goggles (ANSI Z87.1+) | OSHA 29 CFR 1910.133 | Prevents boronic acid coordination with ocular diols, avoiding severe mucosal irritation. |
| Hands (Solid) | Nitrile gloves (min. 4 mil thickness) | OSHA 29 CFR 1910.138 | Prevents dermal absorption of the lipophilic halogenated pyridine moiety. |
| Hands (Solution) | Butyl rubber or Laminate gloves | OSHA 29 CFR 1910.138 | Nitrile undergoes rapid breakthrough when exposed to polar aprotic solvents (DMF/DMSO) used in Suzuki couplings. |
| Respiratory | NIOSH N95 or P100 particulate respirator | OSHA 29 CFR 1910.134 | Required if handling outside a fume hood to prevent inhalation of fine, irritating dust. |
Self-Validating Operational Protocol
A self-validating protocol ensures that each step physically confirms the success and safety of the previous one. Follow this step-by-step methodology for weighing, transferring, and setting up reactions with 3-Chloro-5-fluoropyridine-4-boronic acid.
Step 1: Environmental Verification
-
Action: Verify the chemical fume hood face velocity is operating between 80–100 feet per minute (fpm).
-
Validation: Do not rely solely on digital monitors. Tape a thin strip of a Kimwipe to the bottom of the sash; a steady, inward physical pull validates active negative pressure.
Step 2: Static Dissipation & Weighing
-
Action: Use an anti-static gun (e.g., Zerostat) on the weighing boat and use grounded, non-sparking spatulas.
-
Causality: This compound is a exceptionally fine, dry powder. Unmitigated static charge will cause sudden aerosolization, leading to immediate inhalation exposure and contamination of the balance enclosure.
Step 3: Inert Transfer (Schlenk Technique)
-
Action: Weigh the reagent rapidly and transfer it to a flame-dried reaction flask. Immediately purge the flask with dry Argon.
-
Causality: Because the electron-withdrawing halogens make this specific boronic acid highly susceptible to protodeboronation , atmospheric moisture must be excluded. Argon, being heavier than Nitrogen, provides a superior, dense blanket over the solid, protecting the electrophilic boron center.
Step 4: Solvent Addition & Sealing
-
Action: Add anhydrous, degassed solvents via syringe through a septum.
-
Validation: Observe the dissolution. Once dissolved, the heteroaryl boronic acid is exponentially more susceptible to degradation than in its solid state. A perfectly sealed septum (validated by a lack of positive pressure loss in your Schlenk line bubbler) ensures reagent integrity.
Operational Workflow & Spill Response
Workflow for Safe Handling and Spill Response of 3-Chloro-5-fluoropyridine-4-boronic acid.
Spill Response & Disposal Plan
Minor Spills (< 5g, inside fume hood):
-
Action: Moisten a highly absorbent pad with water. Do NOT dry sweep.
-
Causality: Dry sweeping aerosolizes the boronic acid, instantly violating inhalation safety thresholds. The damp pad suppresses the dust. Place all contaminated materials in a sealed, labeled hazardous waste bag.
Major Spills (> 5g, outside fume hood):
-
Action: Evacuate the immediate area. Don a P100 respirator and heavy-duty nitrile gloves. Cover the spill with damp sand or vermiculite to suppress aerosolization before sweeping with a non-sparking dustpan.
Disposal Plan:
-
Action: Segregate all solid and liquid waste containing this compound as halogenated organic waste .
-
Causality: High-temperature incineration is strictly required. The incinerator must be equipped with an alkaline scrubber to neutralize the HF and HCl gases generated during the combustion of the fluorinated and chlorinated pyridine ring. Flushing boronic acids down the drain is strictly prohibited due to severe aquatic toxicity and the potential to disrupt wastewater treatment microbiomes.
References
-
Hayes, H. L. D., Wei, R., Assante, M., Geogheghan, K. J., Jin, N., Tomasi, S., Noonan, G., Leach, A. G., & Lloyd-Jones, G. C. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 2021. URL:[Link]
-
Occupational Safety and Health Administration. "1910.138 - Hand Protection." U.S. Department of Labor. URL:[Link]
-
Occupational Safety and Health Administration. "1910.133 - Eye and face protection." U.S. Department of Labor. URL:[Link]
-
Occupational Safety and Health Administration. "1910.134 - Respiratory protection." U.S. Department of Labor. URL:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
